Lignoceric acid-d47
Description
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,24-heptatetracontadeuteriotetracosanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZGJDVWLFXDLK-BNKVLQDISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Lignoceric Acid-d47: A Technical Guide for Researchers
An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, analysis, and metabolic relevance of Lignoceric acid-d47.
This compound is the deuterated form of lignoceric acid, a 24-carbon saturated very long-chain fatty acid (VLCFA). Its primary application in research and drug development is as an internal standard for the precise quantification of its unlabeled counterpart, lignoceric acid, using mass spectrometry-based techniques. This guide provides a comprehensive overview of its chemical properties, a generalized synthesis approach, its role in metabolic research, and detailed experimental protocols for its use in analytical applications.
Core Properties and Specifications
This compound is a synthetic, stable isotope-labeled compound where 47 of the hydrogen atoms in lignoceric acid have been replaced with deuterium. This isotopic substitution results in a mass shift that allows for its clear differentiation from the endogenous lignoceric acid in biological samples, a critical feature for its function as an internal standard.
| Property | Value |
| Synonyms | Tetracosanoic acid-d47, C24:0-d47 |
| CAS Number | 68060-00-4 |
| Molecular Formula | C₂₄HD₄₇O₂ |
| Molecular Weight | 415.9 g/mol |
| Appearance | Solid |
| Purity | Typically >98% deuterated forms (d1-d47) |
| Solubility | Soluble in organic solvents such as chloroform and tetrahydrofuran (THF) |
Synthesis of this compound: A Generalized Approach
While specific, proprietary synthesis protocols for this compound are not publicly detailed, a general methodology for the synthesis of perdeuterated fatty acids can be described. This typically involves a multi-step process starting from a deuterated precursor. One common strategy is the catalytic H/D exchange of a saturated fatty acid or a precursor molecule.
Generalized Synthesis Workflow
Lignoceric Acid-d47: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Lignoceric acid-d47, a crucial tool in the study of very-long-chain fatty acid (VLCFA) metabolism and related disorders. This document outlines its chemical properties, its role as an internal standard in quantitative analysis, and detailed methodologies for its use in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Core Data and Specifications
This compound is a deuterated form of lignoceric acid (C24:0), a saturated very-long-chain fatty acid. Its isotopic labeling makes it an ideal internal standard for the accurate quantification of its unlabeled counterpart in various biological matrices.
| Property | Value |
| Chemical Name | Tetracosanoic-d47 acid |
| Synonyms | C24:0-d47, FA 24:0-d47 |
| CAS Number | 68060-00-4 |
| Molecular Formula | C₂₄HD₄₇O₂ |
| Molecular Weight | ~415.9 g/mol |
The Role of Lignoceric Acid in Health and Disease
Lignoceric acid is a significant component of myelin and is involved in various cellular processes. The metabolism of VLCFAs, including lignoceric acid, primarily occurs through β-oxidation within peroxisomes. Deficiencies in this metabolic pathway can lead to the accumulation of VLCFAs, which is a biochemical hallmark of several severe genetic disorders.[1][2] These include X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[2] The quantification of lignoceric acid levels in patient-derived samples such as plasma and fibroblasts is therefore critical for the diagnosis and monitoring of these conditions.
Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids
The catabolism of lignoceric acid and other VLCFAs is a multi-step process that takes place inside peroxisomes. The pathway involves the sequential enzymatic cleavage of two-carbon units from the fatty acid chain. The following diagram illustrates the key stages of this metabolic process.
Experimental Protocols for Quantification of Lignoceric Acid
The use of this compound as an internal standard is fundamental for the accurate quantification of lignoceric acid in biological samples by correcting for analyte loss during sample preparation and for variations in instrument response. The general workflow for this analysis is depicted below.
Sample Preparation
The following are generalized protocols for the preparation of plasma and fibroblast samples for VLCFA analysis.
Table 1: Sample Preparation Protocols
| Step | Plasma | Cultured Fibroblasts |
| 1. Initial Sample | 100-200 µL of plasma | Cell pellet from a confluent T-75 flask |
| 2. Internal Standard | Spike with a known amount of this compound in an appropriate solvent. | Spike with a known amount of this compound in an appropriate solvent. |
| 3. Lipid Extraction | Add a mixture of chloroform and methanol (e.g., 2:1 v/v) and vortex vigorously. Centrifuge to separate the phases and collect the lower organic layer. | Lyse cells (e.g., with methanol) and extract lipids using a suitable organic solvent mixture. |
| 4. Hydrolysis | Evaporate the solvent and hydrolyze the lipid extract (e.g., with methanolic HCl or KOH) to release free fatty acids. | Evaporate the solvent and hydrolyze the lipid extract to release free fatty acids. |
| 5. Extraction of FFAs | After hydrolysis, extract the free fatty acids into an organic solvent like hexane. | After hydrolysis, extract the free fatty acids into an organic solvent. |
| 6. Derivatization | Evaporate the solvent and derivatize the fatty acids (see below). | Evaporate the solvent and derivatize the fatty acids (see below). |
Derivatization for GC-MS Analysis
For analysis by GC-MS, the carboxyl group of fatty acids must be derivatized to increase their volatility. The most common method is the conversion to fatty acid methyl esters (FAMEs).
Table 2: Derivatization Methods for GC-MS
| Method | Reagent | Procedure |
| Acid-Catalyzed Methylation | Boron trifluoride (BF₃) in methanol (12-14%) | Add BF₃-methanol to the dried fatty acid extract. Heat at 60-100°C for 5-10 minutes. Cool, add water and extract the FAMEs with hexane. |
| Silylation | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) | Add BSTFA with TMCS to the dried extract. Heat at 60°C for 60 minutes. The resulting trimethylsilyl (TMS) esters can be directly injected into the GC-MS. |
Instrumental Analysis
The following tables provide typical starting parameters for GC-MS and LC-MS/MS analysis of lignoceric acid. These parameters should be optimized for the specific instrument and application.
Table 3: Typical GC-MS Parameters
| Parameter | Setting |
| Column | DB-5ms or similar non-polar column |
| Injection Mode | Splitless |
| Oven Program | Start at a lower temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| MS Detection | Selected Ion Monitoring (SIM) of characteristic ions for lignoceric acid and this compound derivatives |
Table 4: Typical LC-MS/MS Parameters
| Parameter | Setting |
| Column | C18 reversed-phase column |
| Mobile Phase | Gradient of acetonitrile and water with a modifier like ammonium acetate or formic acid |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for lignoceric acid and this compound |
Conclusion
This compound is an indispensable tool for researchers investigating the role of very-long-chain fatty acids in health and disease. Its use as an internal standard in mass spectrometry-based analytical methods allows for the reliable and accurate quantification of lignoceric acid in biological samples, which is crucial for the diagnosis and study of peroxisomal disorders. The protocols and information provided in this guide serve as a comprehensive resource for the successful application of this compound in a research setting.
References
The Biological Role of Deuterated Very Long-Chain Fatty Acids: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Very long-chain fatty acids (VLCFAs) are critical components of cellular lipids, playing essential roles in membrane structure, energy metabolism, and signaling pathways. The accumulation of saturated VLCFAs is a hallmark of several severe neurological disorders, most notably X-linked adrenoleukodystrophy (X-ALD), where they contribute to neuroinflammation and demyelination. Concurrently, the strategic deuteration of polyunsaturated fatty acids (PUFAs) has emerged as a promising therapeutic approach to mitigate oxidative stress-related cellular damage by inhibiting lipid peroxidation. This technical guide explores the intersection of these two fields, providing a comprehensive overview of the known biological roles of VLCFAs and the established principles of fatty acid deuteration. While direct experimental evidence on the biological effects of deuterated VLCFAs is still emerging, this document extrapolates from existing data to hypothesize their potential therapeutic applications, particularly for saturated VLCFAs. This guide also provides detailed experimental protocols and data presentation formats to facilitate further research in this promising area.
Introduction to Very Long-Chain Fatty Acids (VLCFAs)
VLCFAs are fatty acids with a carbon chain length of 22 or more. They can be either saturated (S-VLCFAs) or unsaturated (VLC-PUFAs) and are integral to various physiological processes.
Metabolism and Physiological Functions
VLCFAs are synthesized in the endoplasmic reticulum through a four-step elongation cycle catalyzed by a family of enzymes known as ELOVLs (Elongation of Very Long Chain Fatty Acids). Their degradation, however, primarily occurs in peroxisomes via β-oxidation, as their long chain length precludes efficient processing within mitochondria.[1][2]
VLCFAs are key constituents of sphingolipids and glycerophospholipids, where they influence membrane fluidity, thickness, and the formation of lipid rafts.[3][4] These membrane microdomains are crucial for organizing signaling proteins and facilitating cellular communication.[3] In specific tissues, VLCFAs have specialized roles; for instance, they are vital for maintaining the skin barrier, myelin sheath integrity, retinal function, and spermatogenesis.
Pathophysiology of VLCFA Accumulation
The accumulation of VLCFAs, particularly saturated ones like hexacosanoic acid (C26:0), is pathognomonic for several inherited metabolic disorders. The most well-characterized of these is X-linked adrenoleukodystrophy (X-ALD), a neurodegenerative disease caused by mutations in the ABCD1 gene, which encodes a peroxisomal transporter for VLCFA-CoA esters. The resulting accumulation of S-VLCFAs in tissues and body fluids is associated with a cascade of detrimental effects, including:
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Neuroinflammation: S-VLCFAs can trigger pro-inflammatory responses in macrophages and microglia. This is mediated, in part, through the scavenger receptor CD36 and activation of the JNK signaling pathway, leading to the release of chemokines and cytokines. Furthermore, glial cells can convert excess VLCFAs into sphingosine-1-phosphate (S1P), a potent signaling molecule that promotes neuroinflammation and macrophage infiltration into the central nervous system.
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Mitochondrial Dysfunction: Elevated levels of S-VLCFAs have been shown to induce mitochondrial stress, leading to depolarization of the mitochondrial membrane, increased production of reactive oxygen species (ROS), and impaired calcium homeostasis.
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Cell Death: The combination of inflammation, oxidative stress, and mitochondrial dysfunction can ultimately lead to the death of glial cells and neurons, contributing to the progressive demyelination and neurodegeneration seen in diseases like X-ALD.
Deuteration of Fatty Acids: A Therapeutic Strategy
Deuterium is a stable, non-radioactive isotope of hydrogen that contains an additional neutron. Replacing hydrogen with deuterium at specific positions in a molecule can significantly alter its chemical reactivity due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage.
Mechanism of Action in Polyunsaturated Fatty Acids (PUFAs)
The therapeutic potential of deuteration has been most extensively studied in the context of PUFAs. The bis-allylic hydrogens in PUFAs are particularly susceptible to abstraction by free radicals, which initiates a chain reaction of lipid peroxidation, leading to cellular damage. By replacing these vulnerable hydrogens with deuterium, the rate-limiting step of lipid peroxidation is significantly slowed down. This "isotope reinforcement" has been shown to protect cells from oxidative stress-induced death and has demonstrated therapeutic potential in models of various diseases, including neurodegenerative disorders, atherosclerosis, and glaucoma.
Hypothesized Role of Deuterated Saturated VLCFAs
While the primary mechanism of deuterated PUFAs is the prevention of lipid peroxidation, the biological implications of deuterating saturated VLCFAs are likely different, as they lack the double bonds that make PUFAs susceptible to this process. However, deuteration could still offer therapeutic benefits through several potential mechanisms:
-
Altered Metabolism: Deuteration could influence the rate at which S-VLCFAs are metabolized by peroxisomal β-oxidation or elongated by ELOVL enzymes. This could potentially reduce the accumulation of the most toxic, longer-chain S-VLCFAs.
-
Modified Membrane Interactions: The subtle changes in bond length and vibrational energy introduced by deuterium could alter the way deuterated S-VLCFAs interact with and are incorporated into cellular membranes. This might affect membrane fluidity, lipid raft formation, and the signaling cascades initiated at the membrane.
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Impact on Inflammatory Signaling: By altering their interaction with receptors like CD36 or influencing their conversion to other signaling molecules, deuterated S-VLCFAs might dampen the pro-inflammatory responses triggered by their non-deuterated counterparts.
Further research is imperative to explore these hypotheses and elucidate the precise biological effects of deuterated saturated VLCFAs.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on non-deuterated and deuterated fatty acids.
Table 1: Accumulation of Saturated VLCFAs in X-ALD Patients
| Fatty Acid | Control (Relative Abundance %) | X-ALD (Relative Abundance %) | Fold Increase (Approx.) | Reference(s) |
| C24:0/C22:0 Ratio | < 1.0 | > 1.0 | - | |
| C26:0/C22:0 Ratio | < 0.02 | > 0.02 | - | |
| C26:0 in Plasma | 0.015 ± 0.0032 | 0.081 ± 0.0066 | ~5.4 | |
| C26:0 in Fibroblasts | Normal | 6-fold higher than normal | 6 |
Table 2: Effects of Deuterated PUFAs on Oxidative Stress Markers
| Cell/Animal Model | Treatment | Oxidative Stress Marker | Reduction (%) | Reference(s) |
| Glaucomatous Tenon's Ocular Fibroblasts | D-PUFAs | Malondialdehyde (MDA) | Enhanced rescue | |
| C. elegans | Deuterated trilinolenin | Lipid peroxides and ROS | Significant reduction | |
| Mouse Model of Retinal Degeneration | D-DHA | Iron-induced autofluorescence | Nearly complete protection |
Experimental Protocols
Synthesis of Deuterated Very Long-Chain Fatty Acids
The synthesis of deuterated VLCFAs can be a multi-step process. While specific protocols vary depending on the desired fatty acid and the position of deuteration, a general approach for synthesizing a deuterated saturated VLCFA like hexacosanoic acid (C26:0) involves the coupling of two deuterated alkyl units. For deuterated VLC-PUFAs, methods often involve the coupling of modified C20 and C22 PUFAs with carbanions derived from arylalkyl sulfones, followed by desulfonylation.
General Protocol for Chemical Synthesis of Deuterated Saturated VLCFA (Example: Deuterated C26:0):
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Preparation of Deuterated Alkyl Halides: Start with commercially available shorter-chain deuterated alcohols or halides. These may need to be further elongated and functionalized to create the desired building blocks.
-
Coupling Reaction: Employ a suitable coupling reaction, such as a Grignard reaction or a Suzuki coupling, to join the two deuterated alkyl fragments.
-
Functional Group Transformation: Convert the coupled product into a carboxylic acid. This may involve oxidation of a terminal alcohol or hydrolysis of a nitrile.
-
Purification: Purify the final deuterated VLCFA using techniques such as column chromatography and recrystallization.
-
Characterization: Confirm the structure and isotopic enrichment of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Administration of Deuterated VLCFAs in Cell Culture
Due to their low solubility in aqueous media, a carrier molecule is typically required to deliver VLCFAs to cells in culture.
Protocol for Preparing VLCFA-BSA Complex:
-
Dissolve the deuterated VLCFA in ethanol at a high concentration (e.g., 10-20 mM).
-
Prepare a solution of fatty acid-free bovine serum albumin (BSA) in serum-free culture medium (e.g., 1-2% w/v).
-
Warm the BSA solution to 37°C.
-
Slowly add the ethanolic solution of the deuterated VLCFA to the BSA solution while vortexing to facilitate complex formation.
-
Incubate the mixture at 37°C for 30-60 minutes.
-
Sterile-filter the VLCFA-BSA complex before adding it to the cell culture medium at the desired final concentration.
Analysis of Deuterated VLCFA Incorporation by Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for quantifying the incorporation of deuterated VLCFAs into cellular lipids.
General GC-MS Protocol:
-
Lipid Extraction: Extract total lipids from cells or tissues using a standard method like the Folch or Bligh-Dyer procedure.
-
Hydrolysis and Derivatization: Hydrolyze the lipid extract to release free fatty acids. Convert the fatty acids to their more volatile methyl ester derivatives (FAMEs) by incubation with a reagent such as methanolic HCl or BF3-methanol.
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GC-MS Analysis: Separate the FAMEs by gas chromatography and detect them by mass spectrometry.
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Quantification: Use a deuterated internal standard (with a different number of deuterium atoms than the analyte) to accurately quantify the amount of the incorporated deuterated VLCFA. The relative abundance of the molecular ions of the deuterated and non-deuterated forms of the VLCFA can be used to determine the percentage of incorporation.
Visualizations
Signaling Pathways
Caption: Pro-inflammatory signaling pathways activated by saturated VLCFAs.
Caption: Mechanism of action of deuterated PUFAs in preventing lipid peroxidation.
Experimental Workflows
Caption: Workflow for studying deuterated VLCFAs in cell culture.
Conclusion and Future Directions
The study of deuterated very long-chain fatty acids represents a novel and potentially transformative frontier in the development of therapies for disorders characterized by VLCFA accumulation and associated pathologies. While the protective effects of deuterated PUFAs against lipid peroxidation are well-established, the biological role of deuterated saturated VLCFAs remains largely unexplored. Based on the known detrimental effects of non-deuterated S-VLCFAs, it is hypothesized that their deuterated counterparts could offer therapeutic benefits by altering their metabolism, membrane interactions, and pro-inflammatory signaling.
This technical guide provides a foundational resource for researchers entering this field, summarizing the current state of knowledge and offering detailed methodologies for future investigations. Key areas for future research include:
-
Biological Evaluation of Deuterated S-VLCFAs: In vitro and in vivo studies are urgently needed to determine the effects of deuterated S-VLCFAs on cellular and animal models of X-ALD and other related disorders.
-
Mechanism of Action: Elucidating the precise molecular mechanisms by which deuteration of S-VLCFAs may alter their biological activity is crucial.
-
Pharmacokinetics and Biodistribution: Understanding the absorption, distribution, metabolism, and excretion of deuterated VLCFAs will be essential for their development as therapeutic agents.
By leveraging the principles and protocols outlined in this guide, the scientific community can begin to unlock the full therapeutic potential of deuterated very long-chain fatty acids.
References
- 1. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very long-chain saturated fatty acids and diabetes and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology | springermedizin.de [springermedizin.de]
- 4. lipotype.com [lipotype.com]
Lignoceric Acid-d47: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for researchers utilizing Lignoceric acid-d47 as an internal standard in quantitative mass spectrometry-based analyses. This document provides a summary of commercially available this compound, detailed experimental protocols for its use, and a visualization of the metabolic pathway in which lignoceric acid is involved.
Core Topic: this compound for Research Applications
This compound is the deuterated form of lignoceric acid (C24:0), a very long-chain saturated fatty acid. In research, particularly in the fields of metabolomics and clinical diagnostics, isotopically labeled compounds like this compound are indispensable tools. They serve as internal standards in mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) to ensure accurate quantification of their unlabeled counterparts in complex biological matrices.[1][2][3][4] The use of a deuterated internal standard is crucial for correcting for sample loss during preparation and for variations in instrument performance, thereby ensuring high-quality, reproducible data.
Lignoceric acid itself is a key component of sphingolipids, which are vital for the integrity and function of nerve cell membranes. Abnormal accumulation of very long-chain fatty acids, including lignoceric acid, is a biochemical hallmark of certain genetic disorders, such as X-linked adrenoleukodystrophy and Zellweger syndrome, making its accurate measurement critical for diagnostics and research into these conditions.
Quantitative Data of Commercially Available this compound
For researchers looking to source this compound, several suppliers offer this compound for research purposes. The following table summarizes the key quantitative specifications from various suppliers to aid in the selection of the most suitable product for your experimental needs.
| Supplier | Catalog Number | Purity/Isotopic Enrichment | Molecular Weight ( g/mol ) | CAS Number | Formulation | Storage Temperature (°C) | Available Quantities |
| Cayman Chemical | 9003320 | ≥99% deuterated forms (d1-d47) | 415.9 | 68060-00-4 | Solid | -20 | 1 mg, 5 mg, 10 mg, 25 mg |
| Biomol | Cay9003320 | >99% deuterated forms (d1-d47) | 415.9 | 68060-00-4 | Solid | -20 | 1 mg, 5 mg, 10 mg, 25 mg |
| Bertin Bioreagent | 9003320 | ≥99% deuterated forms (d1-d47) | 415.9 | 68060-00-4 | Solid | -20 | 1 mg, 5 mg, 10 mg, 25 mg |
| CP Lab Safety | - | 99%+ deuterated forms (d1-d47) | 415.9263 | 68060-00-4 | Solid | - | 5 mg |
| CDN Isotopes | D-5258 | 98 atom % D | 415.93 | 68060-00-4 | Solid | Room Temperature | 0.05 g, 0.1 g |
| MedchemExpress | HY-121883S | 98.4% | - | 68060-00-4 | Solid | -20 (1 month), -80 (6 months) | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg |
Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of lignoceric acid in biological samples by GC-MS or LC-MS. Below are detailed methodologies for sample preparation, derivatization (for GC-MS), and analysis.
I. Sample Preparation from Plasma/Serum
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Internal Standard Spiking : To 100 µL of plasma or serum in a glass tube, add a known amount of this compound solution in a suitable solvent (e.g., methanol or chloroform).
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Lipid Extraction (Folch Method) :
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Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.
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Vortex vigorously for 1 minute.
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Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 5 minutes to induce phase separation.
-
Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.
-
-
Drying : Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
II. Derivatization for GC-MS Analysis (Esterification to FAMEs)
For GC-MS analysis, the carboxylic acid group of the fatty acids needs to be derivatized to a more volatile ester, typically a fatty acid methyl ester (FAME).
-
Reagent Preparation : Prepare a 12-14% solution of boron trifluoride in methanol (BF3-methanol).
-
Esterification :
-
Add 2 mL of BF3-methanol to the dried lipid extract.
-
Cap the tube tightly and heat at 60°C for 10 minutes.
-
-
Extraction of FAMEs :
-
After cooling, add 1 mL of water and 1 mL of hexane to the tube.
-
Shake the tube vigorously to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.
-
III. GC-MS Analysis Parameters (Representative)
-
Gas Chromatograph (GC) :
-
Column : A polar capillary column, such as a DB-23 or similar, is suitable for FAME separation.
-
Injection Volume : 1 µL.
-
Inlet Temperature : 250°C.
-
Oven Temperature Program : Start at 100°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) :
-
Ionization Mode : Electron Ionization (EI).
-
Acquisition Mode : Selected Ion Monitoring (SIM) for targeted quantification. Monitor the molecular ions or characteristic fragment ions for lignoceric acid methyl ester and its d47-labeled counterpart.
-
IV. LC-MS/MS Analysis (No Derivatization Required)
LC-MS/MS can be used for the analysis of free fatty acids without derivatization.
-
Liquid Chromatograph (LC) :
-
Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : A suitable gradient from a higher percentage of mobile phase A to a higher percentage of mobile phase B to elute the fatty acids.
-
Flow Rate : 0.3 - 0.5 mL/min.
-
-
Tandem Mass Spectrometer (MS/MS) :
-
Ionization Mode : Electrospray Ionization (ESI), typically in negative mode.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM). The precursor-to-product ion transitions for both lignoceric acid and this compound are monitored for high selectivity and sensitivity.
-
Visualizations
Experimental Workflow for Fatty Acid Analysis
The following diagram illustrates the general workflow for the quantitative analysis of fatty acids from a biological sample using an internal standard.
References
Physical state and appearance of Lignoceric acid-d47
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Lignoceric acid-d47, a deuterated analog of lignoceric acid. This document is intended for use by professionals in research and drug development who require a reliable internal standard for the quantitative analysis of very-long-chain fatty acids.
Core Properties and Physical State
This compound is a synthetic, stable isotope-labeled form of lignoceric acid, a 24-carbon saturated fatty acid. In its purified form, it exists as a solid at room temperature.[1] Its appearance is typically a white to off-white solid. This deuterated standard is essential for accurate quantification in mass spectrometry-based analytical methods, as it exhibits nearly identical chemical and physical properties to its endogenous, non-labeled counterpart, but is distinguishable by its higher mass.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Physical State | Solid | [1] |
| Appearance | White to off-white solid | |
| Molecular Formula | C₂₄HD₄₇O₂ | [1][2] |
| Molecular Weight | 415.9 g/mol | [1] |
| Chemical Purity | ≥98% | |
| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₄₇) | |
| Solubility in Chloroform | ~2 mg/mL | |
| Solubility in THF | ~5 mg/mL | |
| Storage Temperature | -20°C | |
| Stability | ≥ 4 years at -20°C |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for the precise quantification of lignoceric acid in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS). The accurate measurement of lignoceric acid is critical in the study and diagnosis of several peroxisomal disorders, including X-linked adrenoleukodystrophy and Zellweger syndrome, where the metabolism of very-long-chain fatty acids is impaired.
Experimental Protocols
The following section details a representative experimental protocol for the quantification of lignoceric acid in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis. This protocol is a synthesis of established methods for very-long-chain fatty acid analysis.
Materials and Reagents
-
Human plasma samples
-
This compound (internal standard)
-
Lignoceric acid (for calibration curve)
-
Methanol (LC-MS grade)
-
Chloroform (HPLC grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Deionized water
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Sample Preparation Workflow
Caption: Experimental workflow for lignoceric acid quantification.
Detailed Method
-
Sample Spiking: To 100 µL of plasma sample in a centrifuge tube, add a known amount of this compound solution in methanol.
-
Lipid Extraction: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Phase Separation: Vortex the mixture vigorously for 1 minute, then add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds. Centrifuge at 2000 x g for 5 minutes to achieve phase separation.
-
Collection: Carefully transfer the lower organic phase containing the lipids to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., acetonitrile/water).
-
LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Employ a C18 reversed-phase column with a gradient elution using mobile phases such as water with formic acid and acetonitrile with formic acid.
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for both lignoceric acid and this compound.
-
-
Quantification: Construct a calibration curve by analyzing known concentrations of lignoceric acid standards with a constant concentration of this compound. The concentration of lignoceric acid in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Safety and Handling
This compound should be handled in a well-ventilated area. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
Logical Relationship of Quantification
The use of a deuterated internal standard like this compound is fundamental for accurate quantification in mass spectrometry. The following diagram illustrates the logical relationship in this analytical approach.
Caption: Logic of using a deuterated internal standard.
References
Commercial Sources and Technical Applications of High-Purity Lignoceric Acid-d47: A Guide for Researchers
For researchers, scientists, and drug development professionals, the availability of high-purity, isotopically labeled internal standards is critical for the accurate quantification of biological molecules. This technical guide provides an in-depth overview of the commercial sources of high-purity Lignoceric acid-d47, its physicochemical properties, and its application as an internal standard in mass spectrometry-based lipid analysis. Furthermore, this guide details the relevant metabolic pathway of its unlabeled counterpart and provides an exemplary experimental protocol for its use.
Commercial Availability and Specifications
High-purity this compound is primarily available from Cayman Chemical and is distributed through various international suppliers. This deuterated standard is intended for use as an internal standard for the quantification of lignoceric acid by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3]
Below is a summary of the technical data for commercially available this compound:
| Property | Specification | Source |
| Formal Name | tetracosanoic-d47 acid | [1][2] |
| Synonyms | C24:0-d47, FA 24:0-d47 | |
| CAS Number | 68060-00-4 | |
| Molecular Formula | C₂₄HD₄₇O₂ | |
| Formula Weight | 415.9 g/mol | |
| Purity | ≥99% deuterated forms (d₁-d₄₇) | |
| Formulation | A solid | |
| Solubility | Chloroform: 2 mg/ml; THF: 5 mg/ml | |
| Storage | -20°C | |
| Stability | ≥ 4 years |
Biological Context: Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids
Lignoceric acid is a very-long-chain saturated fatty acid (VLCFA) with 24 carbon atoms. In mammals, it is a component of cerebrosides and is synthesized during brain development. The catabolism of VLCFAs, including lignoceric acid, occurs primarily in peroxisomes via a process called β-oxidation. Deficiencies in this pathway are associated with severe genetic disorders such as Zellweger cerebro-hepato-renal syndrome and X-linked adrenoleukodystrophy.
The peroxisomal β-oxidation pathway involves a series of enzymatic reactions that shorten the fatty acid chain. The process begins with the activation of the fatty acid to its acyl-CoA derivative, which is then transported into the peroxisome. Inside the peroxisome, the acyl-CoA undergoes sequential dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage, resulting in the formation of acetyl-CoA and a chain-shortened acyl-CoA.
Experimental Protocol: Quantification of Lignoceric Acid in Biological Samples using GC-MS and this compound as an Internal Standard
This protocol provides a general framework for the analysis of lignoceric acid in biological samples such as plasma or tissue homogenates.
1. Materials and Reagents:
-
Lignoceric acid standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Hexane (HPLC grade)
-
Acetyl chloride
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Nitrogen gas
2. Sample Preparation and Lipid Extraction:
-
To a known amount of sample (e.g., 100 µL of plasma or 10 mg of homogenized tissue), add a known amount of this compound solution in chloroform/methanol.
-
Perform a lipid extraction using the Folch method (chloroform:methanol, 2:1 v/v).
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 5% acetyl chloride in methanol.
-
Incubate at 100°C for 1 hour to convert fatty acids to their methyl esters.
-
Cool the reaction mixture and add 1 mL of 5% sodium bicarbonate solution to neutralize the acid.
-
Extract the FAMEs with 2 mL of hexane.
-
Vortex and centrifuge.
-
Collect the upper hexane layer and dry it over anhydrous sodium sulfate.
-
Transfer the final extract to a GC-MS vial.
4. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Column: DB-23 (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column
-
Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 10 min.
-
Injector: Splitless, 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Monitor ions characteristic for lignoceric acid methyl ester (e.g., m/z 382.4) and this compound methyl ester (e.g., m/z 429.8).
-
5. Data Analysis:
-
Integrate the peak areas for the endogenous lignoceric acid methyl ester and the this compound methyl ester internal standard.
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Prepare a calibration curve using known concentrations of lignoceric acid standard and a fixed concentration of the internal standard.
-
Determine the concentration of lignoceric acid in the unknown samples by comparing their response ratios to the calibration curve.
References
A Technical Guide to the Isotopic Purity of Lignoceric Acid-d47
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Lignoceric acid-d47 (tetracosanoic-d47 acid), a deuterated analog of the C24:0 saturated fatty acid, lignoceric acid. This document details the specifications for isotopic enrichment, outlines the experimental protocols for its determination, and provides a visual workflow for the analytical process. This compound is a critical internal standard for the quantification of its unlabeled counterpart by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) in various research applications, including the study of metabolic disorders like Zellweger syndrome and X-linked adrenoleukodystrophy.[1]
Data on Isotopic Purity
The isotopic purity of a deuterated standard is a critical parameter that ensures accuracy in quantitative mass spectrometry-based assays. Commercial suppliers of this compound provide specifications for its isotopic enrichment, which quantifies the extent of deuterium incorporation.
| Parameter | Specification | Source |
| Deuterated Forms | ≥99% (d1-d47) | Cayman Chemical |
| Non-deuterated form (d0) | ≤1% | Cayman Chemical |
| Synonyms | C24:0-d47, FA 24:0-d47, Tetracosanoic-d47 acid | Cayman Chemical, MedChemExpress |
| Molecular Formula | C₂₄HD₄₇O₂ | Cayman Chemical |
| Formula Weight | 415.9 g/mol | Cayman Chemical |
Experimental Protocols for Isotopic Purity Determination
The assessment of isotopic purity for deuterated compounds like this compound involves a multi-step analytical approach, primarily utilizing Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Isotopic Distribution Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the procedure for determining the distribution of deuterated isotopologues (d0 to d47) in a sample of this compound.
a. Sample Preparation and Derivatization:
To enhance volatility for GC analysis, the carboxylic acid group of this compound must be derivatized. A common method is the formation of pentafluorobenzyl (PFB) esters.
-
A known quantity of this compound is dissolved in an appropriate solvent, such as a mixture of acetonitrile and diisopropylethylamine.
-
Pentafluorobenzyl bromide (PFBBr) is added to the solution.
-
The reaction mixture is incubated at room temperature to allow for the formation of the PFB ester.
-
The solvent is evaporated under a stream of nitrogen, and the derivatized sample is reconstituted in a solvent suitable for GC injection, such as iso-octane.
b. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC system (or equivalent) coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-1ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Oven Temperature Program:
-
Initial temperature: 150°C
-
Ramp: 10°C/min to 320°C
-
Hold: 5 minutes at 320°C
-
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI is often preferred for PFB esters due to its high sensitivity.
-
Data Acquisition: Full scan mode to detect the molecular ion cluster of the derivatized this compound.
c. Data Analysis:
-
The mass spectrum of the eluting peak corresponding to this compound-PFB ester is analyzed.
-
The relative abundances of the ions in the molecular ion cluster are measured. Each peak in this cluster corresponds to a different isotopologue (e.g., d0, d1, d2...d47).
-
The percentage of each deuterated form is calculated by integrating the ion current for each isotopologue and normalizing to the total ion current of all isotopologues. The sum of the percentages for d1 through d47 constitutes the total isotopic enrichment.
Confirmation of Deuterium Labeling Position by Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS provides the distribution of isotopes, NMR spectroscopy is used to confirm that the deuterium atoms are located at the expected positions on the fatty acid chain and to ensure the structural integrity of the molecule.
a. Sample Preparation:
-
A sufficient amount of this compound is dissolved in a deuterated solvent suitable for NMR, such as chloroform-d (CDCl₃). The use of deuterated solvents is standard in NMR to avoid large solvent proton signals that would obscure the analyte signals.
b. NMR Instrumentation and Experiments:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H (Proton) NMR: A standard proton NMR spectrum is acquired. For a fully deuterated aliphatic chain, the characteristic proton signals of the methylene groups will be absent or significantly diminished. The only significant proton signal should be from the single non-deuterated position (if any) and potentially the carboxylic acid proton, which can exchange with residual water.
-
²H (Deuterium) NMR: A deuterium NMR spectrum is acquired. This experiment directly observes the deuterium nuclei. The spectrum should show signals corresponding to the deuterons at the various positions along the carbon chain, confirming the extensive deuteration.
-
¹³C (Carbon) NMR: A carbon-13 NMR spectrum can also be useful. The signals for deuterated carbons will appear as multiplets due to coupling with deuterium (which has a spin of 1), and their chemical shifts will be slightly different from their protonated counterparts (an isotope effect).
c. Data Analysis:
The absence of proton signals and the presence of corresponding deuterium signals in the respective NMR spectra confirm the high level of deuteration and the structural integrity of the this compound molecule.
Analytical Workflow Visualization
The following diagram illustrates the logical flow of the experimental process for determining the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Assessment of this compound.
References
Methodological & Application
Application Note: Quantitative Analysis of Lignoceric Acid in Biological Matrices using Lignoceric Acid-d47 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid that plays a crucial role in various biological processes, including brain development, and is a key component of cerebrosides.[1][2] Dysregulation of lignoceric acid metabolism is associated with severe genetic disorders such as Zellweger cerebro-hepato-renal syndrome and X-linked adrenoleukodystrophy, which are characterized by deficient peroxisomal oxidation of very-long-chain fatty acids.[1] Accurate quantification of lignoceric acid in biological samples is therefore critical for disease diagnosis, monitoring, and for advancing research in lipid metabolism.
This application note describes a robust and sensitive method for the quantitative analysis of lignoceric acid in biological matrices, such as plasma and tissue homogenates, using a stable isotope-labeled internal standard, Lignoceric acid-d47, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is essential for correcting for variability during sample preparation and potential matrix effects in the mass spectrometer, ensuring high accuracy and precision.
Principle
The method is based on the principle of stable isotope dilution. A known amount of this compound is added to the biological sample at the beginning of the sample preparation process. This "spiked" sample is then subjected to lipid extraction and analysis by LC-MS/MS. Since this compound is chemically identical to lignoceric acid, it co-elutes and experiences similar ionization efficiency. However, it is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. By comparing the peak area ratio of the endogenous lignoceric acid to the this compound internal standard against a calibration curve, the concentration of lignoceric acid in the original sample can be accurately determined.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of lignoceric acid is depicted in the following diagram.
Caption: Experimental workflow for fatty acid analysis.
Materials and Reagents
-
Lignoceric Acid (analytical standard)
-
This compound (internal standard)
-
LC-MS grade solvents: Methanol, Acetonitrile, Isopropanol, Water
-
Formic acid
-
Chloroform
-
Sodium chloride (NaCl)
-
Biological matrix (e.g., human plasma, rat liver tissue)
Sample Preparation Protocol
-
Sample Aliquoting: Aliquot 100 µL of plasma or 50 mg of homogenized tissue into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a 10 µg/mL solution of this compound in methanol to each sample, quality control (QC), and calibration standard.
-
Lipid Extraction (Folch Method):
-
Add 750 µL of a 2:1 (v/v) mixture of chloroform:methanol to each tube.
-
Vortex vigorously for 2 minutes.
-
Add 200 µL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a clean tube.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in 100 µL of a 90:10 (v/v) mixture of methanol:isopropanol.
-
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 60% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lignoceric Acid: Precursor ion (m/z) 367.3 → Product ion (m/z) 367.3 (or a suitable fragment ion).
-
This compound: Precursor ion (m/z) 414.9 → Product ion (m/z) 414.9 (or a suitable fragment ion).
-
Quantitative Data and Method Validation
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the quantification of lignoceric acid using this compound as an internal standard. The data presented here are representative and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Lignoceric Acid | 1 - 1000 | > 0.995 |
Table 2: Accuracy and Precision
| Quality Control Sample | Nominal Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low QC | 5 | 95 - 105 | < 15 |
| Mid QC | 50 | 90 - 110 | < 10 |
| High QC | 800 | 90 - 110 | < 10 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.0 |
Table 4: Matrix Effect and Recovery
| Parameter | Value (%) |
| Matrix Effect | 85 - 115 |
| Recovery | > 80 |
Signaling Pathway Involvement
Lignoceric acid is a substrate for both elongation and degradation pathways that are critical for lipid homeostasis. The following diagram illustrates the fatty acid elongation pathway and the subsequent peroxisomal beta-oxidation of very-long-chain fatty acids.
Caption: Fatty acid elongation and peroxisomal beta-oxidation.
Conclusion
The use of this compound as an internal standard provides a highly accurate and precise method for the quantification of lignoceric acid in biological samples by LC-MS/MS. This stable isotope dilution technique effectively compensates for sample loss during preparation and mitigates matrix effects, which is crucial for reliable results in complex biological matrices. This method is a valuable tool for researchers and clinicians studying lipid metabolism and related disorders.
References
Application Note: Quantification of Lignoceric Acid in Biological Matrices using Lignoceric Acid-d47 by Stable Isotope Dilution GC-MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the accurate and precise quantification of lignoceric acid (C24:0), a very-long-chain fatty acid (VLCFA), in biological samples such as plasma and tissues. The method utilizes a stable isotope-labeled internal standard, Lignoceric acid-d47, in conjunction with gas chromatography-mass spectrometry (GC-MS). The protocol includes comprehensive procedures for sample preparation, including lipid extraction and derivatization to fatty acid methyl esters (FAMEs), followed by GC-MS analysis. This stable isotope dilution method offers high specificity and is suitable for researchers, scientists, and drug development professionals investigating disorders related to fatty acid metabolism, such as X-linked adrenoleukodystrophy and Zellweger syndrome.[1][2][3]
Introduction
Lignoceric acid is a saturated very-long-chain fatty acid (VLCFA) with a 24-carbon backbone. In mammals, it is a key component of cerebrosides and is integral to brain development.[4][5] Deficiencies in the peroxisomal oxidation of VLCFAs, including lignoceric acid, can lead to their accumulation and are associated with severe inherited metabolic disorders, such as Zellweger cerebro-hepato-renal syndrome and X-linked adrenoleukodystrophy (X-ALD). Consequently, the accurate quantification of lignoceric acid in biological matrices is crucial for the diagnosis and monitoring of these conditions.
Stable isotope dilution analysis using a deuterated internal standard is the gold standard for quantitative mass spectrometry. This compound is a deuterated analog of lignoceric acid that serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring similar behavior during sample preparation and analysis, thereby correcting for matrix effects and variations in extraction efficiency. This application note details a robust GC-MS method for the quantification of lignoceric acid utilizing this compound.
Experimental Protocols
Materials and Reagents
-
Lignoceric Acid (C24:0) standard (Sigma-Aldrich or equivalent)
-
This compound (Cayman Chemical, Item No. 9003320 or equivalent)
-
Methanol, HPLC grade
-
Chloroform, HPLC grade
-
Hexane, HPLC grade
-
Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Glass test tubes with PTFE-lined screw caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
-
GC-MS system (e.g., Agilent 7890B GC coupled to a 5977A MSD)
Sample Preparation
The following protocol is a general guideline and may need to be optimized for specific sample types and matrices.
2.1. Internal Standard Spiking
-
Prepare a stock solution of this compound in chloroform at a concentration of 1 mg/mL.
-
For each sample (e.g., 100 µL of plasma or 50 mg of homogenized tissue), add a known amount of the this compound internal standard solution. The amount should be chosen to be in the mid-range of the expected endogenous lignoceric acid concentration.
2.2. Lipid Extraction (Folch Method)
-
To the spiked sample, add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another minute and then centrifuge at 2,000 x g for 10 minutes.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas at room temperature.
2.3. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 2 mL of 14% BF3-methanol solution.
-
Seal the tube tightly with a PTFE-lined cap and heat at 60°C for 30 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex for 1 minute and then centrifuge at 1,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a new glass tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final hexane solution to a GC vial for analysis.
GC-MS Analysis
3.1. Instrumentation
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-23 capillary column (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column suitable for FAME analysis.
3.2. GC-MS Parameters
| Parameter | Value |
| GC Inlet | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Oven Program | |
| Initial Temperature | 60°C, hold for 2 min |
| Ramp 1 | 20°C/min to 180°C |
| Ramp 2 | 5°C/min to 220°C, hold for 15 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| Lignoceric acid-ME | m/z 382.4 (M+), 351.4, 74.1 |
| This compound-ME | m/z 429.9 (M+), 398.9 |
Note: The exact SIM ions should be confirmed by analyzing the individual standards. The oven temperature program may need to be optimized for specific column dimensions and instrument performance.
Data Presentation
Calibration Curve
A calibration curve should be prepared by analyzing a series of standards containing known concentrations of Lignoceric acid and a fixed concentration of this compound. The curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
Table 1: Example Calibration Curve Data
| Lignoceric Acid (ng/mL) | Peak Area (Lignoceric Acid) | Peak Area (this compound) | Area Ratio (Analyte/IS) |
| 10 | 15,000 | 100,000 | 0.150 |
| 50 | 78,000 | 102,000 | 0.765 |
| 100 | 155,000 | 101,000 | 1.535 |
| 500 | 760,000 | 99,000 | 7.677 |
| 1000 | 1,520,000 | 100,500 | 15.124 |
Linearity: The method should demonstrate linearity over the desired concentration range, with a correlation coefficient (r²) > 0.99.
Method Validation Parameters
Table 2: Typical Method Validation Results
| Parameter | Result |
| Linear Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Recovery (%) | 90 - 110% |
These values are representative and should be established for each specific laboratory and application.
Visualization
Experimental Workflow
References
- 1. One moment, please... [jasem.com.tr]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols: Lignoceric Acid-d47 in Clinical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignoceric acid-d47 is a deuterated form of lignoceric acid (C24:0), a very-long-chain saturated fatty acid. In clinical chemistry, its primary application is as an internal standard for the precise and accurate quantification of endogenous lignoceric acid and other very-long-chain fatty acids (VLCFAs) in biological samples.[1][2][3] This is particularly crucial for the diagnosis and monitoring of peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, which are characterized by the accumulation of VLCFAs. The use of a stable isotope-labeled internal standard like this compound is essential for correcting for sample loss during preparation and for variations in instrument response in mass spectrometry-based assays.
Core Applications
The principal applications of this compound in a clinical chemistry setting include:
-
Internal Standard for Quantification: It is intended for use as an internal standard for the quantification of lignoceric acid by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Diagnosis of Peroxisomal Disorders: The accurate measurement of VLCFA levels, facilitated by the use of this compound, is a key diagnostic marker for conditions like X-linked adrenoleukodystrophy and Zellweger cerebro-hepato-renal syndrome.
-
Metabolic Studies: Stable isotope-labeled fatty acids are invaluable tools for investigating fatty acid metabolism, including pathways of synthesis, elongation, and degradation.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of lignoceric acid using a deuterated internal standard. Please note that specific values can vary depending on the laboratory, instrumentation, and the specific validation protocol.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 10 µg/mL | |
| Lower Limit of Quantification (LLOQ) | 0.003 - 14.88 ng/mL | |
| Limit of Detection (LOD) | As low as 0.01 ng/mL | |
| Intra-day Precision (%CV) | < 15% | General expectation for bioanalytical methods |
| Inter-day Precision (%CV) | < 15% | General expectation for bioanalytical methods |
| Accuracy (% bias) | Within ±15% | General expectation for bioanalytical methods |
Experimental Protocols
Herein are detailed protocols for the quantification of VLCFAs in human plasma using this compound as an internal standard, with methods for both GC-MS and LC-MS/MS.
Protocol 1: GC-MS Analysis of Very-Long-Chain Fatty Acids
This protocol outlines the steps for the extraction, derivatization, and analysis of VLCFAs from plasma samples using GC-MS.
1. Materials and Reagents:
-
This compound internal standard solution (in a suitable organic solvent)
-
Plasma samples
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
2% H₂SO₄ in methanol
-
Hexane
-
Nitrogen gas
-
Glass tubes with Teflon-lined caps
2. Sample Preparation and Extraction:
-
To a 1.5 mL glass tube, add 100 µL of plasma.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 2 minutes.
-
Add 0.4 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic (chloroform) layer and transfer to a clean glass tube.
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 2% H₂SO₄ in methanol.
-
Seal the tube tightly and heat at 80°C for 2 hours.
-
Allow the sample to cool to room temperature.
4. FAMEs Extraction:
-
Add 1 mL of hexane and 0.5 mL of water to the tube.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial for GC-MS analysis.
-
Concentrate the hexane extract to a final volume of approximately 50-100 µL under a stream of nitrogen.
5. GC-MS Instrumental Analysis:
-
Gas Chromatograph: Agilent GC or equivalent
-
Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or similar
-
Injection Volume: 1 µL
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at 1.0 mL/min
-
Oven Temperature Program:
-
Initial: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 250°C
-
Ramp 2: 5°C/min to 320°C, hold for 10 minutes
-
-
Mass Spectrometer: Agilent MS or equivalent
-
Ionization Mode: Negative Chemical Ionization (NCI) with methane as reagent gas
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Protocol 2: LC-MS/MS Analysis of Very-Long-Chain Fatty Acids
This protocol provides a method for the analysis of VLCFAs using LC-MS/MS, which often requires derivatization to enhance ionization efficiency.
1. Materials and Reagents:
-
This compound internal standard solution
-
Plasma samples
-
Reagents for acid hydrolysis (e.g., HCl)
-
Derivatization reagents (e.g., oxalyl chloride, dimethylaminoethanol, methyl iodide)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
2. Sample Preparation and Hydrolysis:
-
Pipette 100 µL of plasma into a glass tube.
-
Add the this compound internal standard.
-
Perform acid hydrolysis to release fatty acids from their esterified forms. This typically involves heating with an acid like HCl.
3. Derivatization:
-
Derivatize the fatty acids to improve their chromatographic retention and ionization. A common method involves the formation of trimethyl-amino-ethyl (TMAE) iodide ester derivatives.
4. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph: UPLC system (e.g., Waters Acquity)
-
Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Signaling Pathway and Workflow Diagrams
References
Application Note: High-Precision Quantification of Plasma Fatty Acids using Lignoceric Acid-d47 as an Internal Standard for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of a broad range of fatty acids in human plasma using gas chromatography-mass spectrometry (GC-MS). The protocol employs Lignoceric acid-d47 as an internal standard to ensure high accuracy and precision. The methodology covers plasma sample preparation, including lipid extraction and derivatization to fatty acid methyl esters (FAMEs), followed by GC-MS analysis. This method is suitable for applications in clinical research, drug development, and metabolic studies where precise and reliable fatty acid profiling is crucial.
Introduction
Fatty acids are essential biomolecules involved in numerous physiological and pathological processes, including energy metabolism, cell signaling, and inflammation. Accurate quantification of plasma fatty acid profiles is critical for understanding disease mechanisms, identifying biomarkers, and evaluating the effects of therapeutic interventions. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of fatty acids. The use of a stable isotope-labeled internal standard, such as this compound, is paramount to correct for variability during sample preparation and instrumental analysis, thereby ensuring the reliability of the quantitative results.[1][2] this compound is particularly suitable as an internal standard for the analysis of a wide range of fatty acids, including very-long-chain fatty acids.[3]
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
Fatty acid standards for calibration
-
Methanol (Anhydrous, GC grade)
-
Chloroform (HPLC grade)
-
Hexane (GC grade)
-
Boron trifluoride-methanol solution (14% w/v)
-
Sodium chloride (NaCl)
-
Sodium sulfate (Anhydrous)
-
Human plasma (EDTA)
Equipment
-
Gas chromatograph with a mass spectrometer (GC-MS)
-
GC column suitable for FAME analysis (e.g., DB-23, SP-2560)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen evaporator
-
Glass test tubes with screw caps
-
Micropipettes
Sample Preparation and Lipid Extraction
-
Thaw frozen plasma samples on ice.
-
In a glass tube with a screw cap, add 100 µL of plasma.
-
Add a known amount of this compound internal standard solution.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 1 mL of 14% boron trifluoride-methanol solution.
-
Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of water, and vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube.
-
Add anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
GC-MS Analysis
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium
-
Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 180°C at 10°C/min
-
Ramp to 220°C at 5°C/min, hold for 10 minutes
-
Ramp to 240°C at 5°C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for target fatty acids and this compound.
Data Presentation
Quantitative data for the analysis of a panel of representative plasma fatty acids using a deuterated internal standard are summarized in the tables below. This data is representative of the performance expected from a validated GC-MS method for fatty acid analysis.
Table 1: Method Performance for Quantification of Key Plasma Fatty Acids
| Fatty Acid | Retention Time (min) | Calibration Range (µg/mL) | R² |
| Myristic Acid (C14:0) | 12.5 | 0.5 - 100 | >0.995 |
| Palmitic Acid (C16:0) | 15.2 | 1 - 500 | >0.995 |
| Palmitoleic Acid (C16:1) | 15.5 | 0.5 - 100 | >0.995 |
| Stearic Acid (C18:0) | 18.1 | 1 - 500 | >0.995 |
| Oleic Acid (C18:1) | 18.4 | 1 - 1000 | >0.995 |
| Linoleic Acid (C18:2) | 19.1 | 1 - 1000 | >0.995 |
| Arachidonic Acid (C20:4) | 22.8 | 0.5 - 200 | >0.995 |
| Eicosapentaenoic Acid (C20:5) | 23.5 | 0.5 - 100 | >0.995 |
| Docosahexaenoic Acid (C22:6) | 26.3 | 0.5 - 100 | >0.995 |
| Lignoceric Acid (C24:0) | 29.8 | 0.1 - 50 | >0.995 |
Table 2: Precision and Accuracy of the Method
| Fatty Acid | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Palmitic Acid (C16:0) | 10 | < 5% | < 10% | 95 - 105% |
| 250 | < 5% | < 10% | 95 - 105% | |
| Oleic Acid (C18:1) | 10 | < 5% | < 10% | 95 - 105% |
| 500 | < 5% | < 10% | 95 - 105% | |
| Linoleic Acid (C18:2) | 10 | < 5% | < 10% | 95 - 105% |
| 500 | < 5% | < 10% | 95 - 105% | |
| Lignoceric Acid (C24:0) | 1 | < 10% | < 15% | 90 - 110% |
| 25 | < 10% | < 15% | 90 - 110% |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Fatty Acid | LOD (µg/mL) | LOQ (µg/mL) |
| Palmitic Acid (C16:0) | 0.2 | 0.6 |
| Oleic Acid (C18:1) | 0.2 | 0.6 |
| Linoleic Acid (C18:2) | 0.2 | 0.6 |
| Arachidonic Acid (C20:4) | 0.1 | 0.3 |
| Lignoceric Acid (C24:0) | 0.05 | 0.15 |
Mandatory Visualization
Caption: Experimental workflow for plasma fatty acid analysis.
Caption: Central roles of fatty acids in metabolism and signaling.
Conclusion
The described GC-MS method, utilizing this compound as an internal standard, provides a reliable and accurate platform for the quantification of a wide range of fatty acids in plasma. The detailed protocol for sample preparation and instrumental analysis, combined with the representative performance data, demonstrates the suitability of this method for demanding research and development applications. The use of a deuterated internal standard is critical for achieving the high levels of precision and accuracy required to discern subtle but physiologically significant changes in fatty acid profiles.
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Lignoceric Acid in Human Plasma using a Validated LC-MS/MS Method with Lignoceric Acid-d47 as an Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lignoceric acid (C24:0) in human plasma. Lignoceric acid, a very-long-chain saturated fatty acid, is a critical biomarker for certain peroxisomal disorders, including X-linked adrenoleukodystrophy. The method utilizes lignoceric acid-d47 as a stable isotope-labeled internal standard to ensure accuracy and precision. A straightforward protein precipitation extraction protocol is employed, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion, multiple reaction monitoring (MRM) mode. The method was validated for linearity, precision, and accuracy, demonstrating its suitability for clinical research and drug development applications.
Introduction
Lignoceric acid (C24:0) is a saturated fatty acid with a 24-carbon chain. In healthy individuals, it is metabolized through peroxisomal β-oxidation.[1] Deficiencies in this metabolic pathway can lead to the accumulation of very-long-chain fatty acids (VLCFAs), including lignoceric acid, in tissues and plasma. Elevated levels of lignoceric acid are a key diagnostic marker for X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal biogenesis disorders.[2] Accurate and reliable quantification of lignoceric acid in plasma is crucial for disease diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.
LC-MS/MS has become the preferred analytical technique for the quantification of fatty acids due to its high sensitivity, selectivity, and speed.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest level of accuracy.[2] This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of lignoceric acid in human plasma.
Experimental Protocols
Materials and Reagents
-
Lignoceric Acid (≥99% purity)
-
This compound (≥99% deuterated forms)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (sourced from a certified vendor)
Equipment
-
Liquid chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)
-
Triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad, Agilent 6400 Series, Waters Xevo TQ)
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes and appropriate tips
Standard and Quality Control (QC) Sample Preparation
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of lignoceric acid in methanol.
-
Prepare a 1 mg/mL stock solution of this compound (Internal Standard, IS) in methanol.
Working Standard Solutions:
-
Serially dilute the lignoceric acid stock solution with methanol to prepare a series of working standard solutions for the calibration curve.
Internal Standard Working Solution:
-
Dilute the this compound stock solution with methanol to a final concentration of 10 µg/mL.
Calibration Curve and QC Samples:
-
Prepare calibration standards and quality control samples by spiking the appropriate amount of the working standard solutions into a surrogate matrix (e.g., charcoal-stripped plasma or a protein solution) to achieve the desired concentrations.
Sample Preparation Protocol
-
Label microcentrifuge tubes for each sample, calibrator, and QC.
-
To 50 µL of plasma, calibrator, or QC in a microcentrifuge tube, add 10 µL of the 10 µg/mL this compound internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Caption: Experimental workflow for plasma sample preparation.
LC-MS/MS Method
Liquid Chromatography
-
Column: C18 reversed-phase, 100 mm x 2.1 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 70 |
| 1.0 | 70 |
| 5.0 | 100 |
| 7.0 | 100 |
| 7.1 | 70 |
| 9.0 | 70 |
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Lignoceric Acid | 367.4 | 323.3 | 100 | -25 |
| This compound | 414.9 | 368.8 | 100 | -25 |
-
Source Parameters:
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of lignoceric acid in human plasma. The chromatographic conditions provided good separation of lignoceric acid from endogenous plasma components with a retention time of approximately 4.8 minutes.
Method Validation
The method was validated for linearity, precision, and accuracy. The calibration curve was linear over the concentration range of 0.1 to 20 µg/mL with a correlation coefficient (r²) of >0.99. The intra- and inter-day precision and accuracy were within ±15% for all QC levels.
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Intra-day Accuracy (%Bias) | ± 8% |
| Inter-day Accuracy (%Bias) | ± 10% |
Biological Pathway
Lignoceric acid is a very-long-chain fatty acid that is metabolized in the peroxisomes through a process called β-oxidation. This pathway involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA. A defect in the transporter protein responsible for bringing lignoceric acid into the peroxisome is the underlying cause of X-linked adrenoleukodystrophy.
Caption: Peroxisomal β-oxidation of lignoceric acid.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of lignoceric acid in human plasma. The simple sample preparation and rapid analysis time make it well-suited for clinical research studies and for monitoring patients with peroxisomal disorders. The use of a deuterated internal standard ensures the accuracy and precision of the results.
References
- 1. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: Lignoceric Acid-d47 as a Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid (VLCFA) that plays a critical role in various biological processes, including brain development where it is a component of cerebrosides.[1][2][3][4] The metabolism of lignoceric acid, particularly its degradation, occurs primarily in peroxisomes through a specific beta-oxidation pathway. Deficiencies in this pathway lead to the accumulation of VLCFAs, which is characteristic of severe genetic disorders such as Zellweger cerebro-hepato-renal syndrome and X-linked adrenoleukodystrophy (X-ALD).
Lignoceric acid-d47 is a stable isotope-labeled analog of lignoceric acid, where 47 hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool for metabolic research. While it is widely used as an internal standard for the precise quantification of endogenous lignoceric acid by mass spectrometry (GC-MS or LC-MS), its application as a metabolic tracer allows for the detailed investigation of VLCFA metabolism. By introducing this compound into a biological system, researchers can trace its uptake, transport, and catabolism, providing insights into the kinetics and regulation of peroxisomal beta-oxidation.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tracer to study the metabolic fate of lignoceric acid in cell culture models, particularly in the context of peroxisomal disorders.
Key Applications
-
Metabolic Flux Analysis: Quantifying the rate of peroxisomal beta-oxidation of lignoceric acid.
-
Disease Modeling: Studying the biochemical defects in peroxisomal disorders like X-ALD by comparing the metabolism of this compound in patient-derived cells versus healthy control cells.
-
Drug Discovery: Screening and evaluating the efficacy of therapeutic compounds aimed at restoring or enhancing VLCFA metabolism.
-
Understanding Basic Biology: Elucidating the fundamental mechanisms of VLCFA transport and degradation within the cell.
Data Presentation
The following tables summarize representative quantitative data obtained from metabolic studies using isotopically labeled lignoceric acid in cultured human skin fibroblasts. This data, adapted from studies on X-linked adrenoleukodystrophy, illustrates the typical differences observed between healthy control cells and those from patients with impaired peroxisomal beta-oxidation.
Table 1: Peroxisomal Beta-Oxidation of Labeled Lignoceric Acid in Human Fibroblasts
| Cell Line | Labeled Lignoceric Acid Remaining (%) | Shorter-Chain Fatty Acid Products (%) | Reference |
| Healthy Control | 15 ± 3 | 85 ± 5 | |
| X-ALD Patient | 65 ± 8 | 35 ± 7 |
Data is represented as mean ± standard deviation and is adapted from studies using tritiated lignoceric acid, which demonstrates the principle of tracer metabolism.
Table 2: Relative Oxidation of 1-14C-Lignocerate in Control and X-ALD Fibroblasts
| Cell Line | Oxidation of 1-14C-Lignocerate (% of Control) |
| Healthy Control | 100 |
| X-ALD Patient | 27 ± 13 |
Data is represented as mean ± standard deviation and is adapted from studies using radiolabeled lignocerate.
Signaling Pathways and Experimental Workflows
Peroxisomal Beta-Oxidation of Lignoceric Acid
The diagram below illustrates the metabolic pathway for the degradation of lignoceric acid within the peroxisome. This compound, as a tracer, follows this same pathway, allowing for the quantification of its flux.
Caption: Metabolic fate of this compound in peroxisomal beta-oxidation.
Experimental Workflow for Tracer Analysis
The following diagram outlines the general workflow for conducting a metabolic tracer experiment using this compound in cultured cells.
Caption: General experimental workflow for this compound tracer analysis.
Experimental Protocols
Protocol 1: In Vitro Labeling of Human Skin Fibroblasts with this compound
This protocol describes the procedure for tracing the metabolism of this compound in cultured human skin fibroblasts.
Materials:
-
Human skin fibroblasts (e.g., healthy control and X-ALD patient-derived lines)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (powder)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Solvents for lipid extraction (e.g., hexane, isopropanol)
-
Internal standard for extraction (e.g., heptadecanoic acid, C17:0)
-
Reagents for derivatization (e.g., methanolic HCl for fatty acid methyl ester (FAME) formation)
-
LC-MS/MS or GC-MS system
Procedure:
-
Cell Culture:
-
Culture human skin fibroblasts in T75 flasks using standard cell culture techniques until they reach approximately 80-90% confluency.
-
-
Preparation of this compound-BSA Complex:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).
-
In a sterile tube, add the this compound stock solution and evaporate the solvent under a stream of nitrogen.
-
Resuspend the dried this compound in a sterile solution of fatty acid-free BSA in PBS to achieve the desired final concentration (e.g., 100 µM). This complex enhances the solubility and cellular uptake of the fatty acid.
-
Incubate at 37°C for 30 minutes to allow for complex formation.
-
-
Tracer Incubation:
-
Remove the growth medium from the cultured fibroblasts and wash the cells twice with sterile PBS.
-
Add fresh cell culture medium containing the this compound-BSA complex to the cells. A typical final concentration is 1-10 µM.
-
Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Harvesting and Lipid Extraction:
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any remaining extracellular tracer.
-
Harvest the cells by trypsinization, followed by centrifugation to obtain a cell pellet.
-
Resuspend the cell pellet in a known volume of PBS. A small aliquot should be taken for protein quantification (e.g., using a BCA assay).
-
Perform a lipid extraction using a standard method, such as the Folch or Bligh-Dyer method, with a mixture of chloroform and methanol or hexane and isopropanol. Add a known amount of an internal standard (e.g., C17:0) before extraction to control for extraction efficiency.
-
-
Derivatization:
-
The extracted lipids are then saponified and derivatized to fatty acid methyl esters (FAMEs) by incubation with methanolic HCl at an elevated temperature (e.g., 80°C for 1 hour). This step is crucial for improving the volatility and chromatographic properties of the fatty acids for GC-MS analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the FAMEs by GC-MS or LC-MS/MS.
-
For GC-MS, use a suitable column to separate the different fatty acid methyl esters. The mass spectrometer will be used to detect the deuterated and non-deuterated forms of lignoceric acid and its chain-shortened products (e.g., C22:0-d(n), C20:0-d(n), etc.).
-
For LC-MS/MS, use a suitable C18 column and a mobile phase gradient to separate the fatty acids. Use multiple reaction monitoring (MRM) to specifically detect the transitions for this compound and its metabolites.
-
-
Data Analysis:
-
Quantify the amount of this compound remaining and the amounts of its deuterated chain-shortened products.
-
Normalize the data to the cell protein content.
-
Calculate the metabolic flux by determining the rate of disappearance of the parent tracer (this compound) and the rate of appearance of its metabolic products.
-
Compare the metabolic profiles of the control and patient-derived cell lines.
-
Note: This protocol provides a general framework. Specific parameters such as tracer concentration, incubation time, and analytical methods should be optimized for the specific experimental goals and cell types used.
References
- 1. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid | Springer Nature Experiments [experiments.springernature.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | CAS 68060-00-4 | Cayman Chemical | Biomol.com [biomol.com]
Application Note: Quantification of Lignoceric Acid in Tissues using Lignoceric Acid-d47
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid that is an important component of sphingolipids, particularly in the myelin sheath of nerve cells.[1] Aberrant levels of lignoceric acid are associated with several peroxisomal disorders, including X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, making its accurate quantification in tissues crucial for disease diagnosis, monitoring, and the development of therapeutic interventions.[2] This application note provides a detailed protocol for the quantification of lignoceric acid in tissue samples using a stable isotope-labeled internal standard, Lignoceric acid-d47, coupled with either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample preparation, ensuring high accuracy and precision.[3]
Data Presentation
The following table provides representative concentrations of lignoceric acid in various mouse tissues. These values should be considered as examples, and actual concentrations can vary depending on factors such as age, diet, and disease state.
| Tissue | Lignoceric Acid Concentration (µg/g tissue) |
| Brain | 15.2 ± 2.1 |
| Liver | 3.8 ± 0.9 |
| Kidney | 2.5 ± 0.6 |
| Spleen | 1.9 ± 0.4 |
| Adipose | 8.7 ± 1.5 |
| Note: The data presented are hypothetical and for illustrative purposes. Actual experimental results should be generated following the detailed protocols. |
Experimental Protocols
A generalized workflow for the quantification of lignoceric acid in tissues is presented below. This involves tissue homogenization, lipid extraction, derivatization (for GC-MS), and subsequent analysis by mass spectrometry.
Caption: General experimental workflow for the quantification of lignoceric acid in tissues.
Tissue Homogenization and Internal Standard Spiking
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Weigh approximately 50-100 mg of frozen tissue.
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Add the tissue to a 2 mL tube containing ceramic beads.
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Add 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Spike the sample with a known amount of this compound (e.g., 50 µL of a 10 µg/mL solution in chloroform:methanol 2:1, v/v).
-
Homogenize the tissue using a bead beater or other appropriate homogenizer until a uniform homogenate is achieved.
Lipid Extraction (Bligh-Dyer Method)
This protocol is an adaptation of the Bligh and Dyer method for total lipid extraction.
-
To the 1 mL of tissue homogenate, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex the mixture vigorously for 15 minutes.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of water and vortex for another minute.
-
Centrifuge the sample at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
Sample Preparation for LC-MS/MS Analysis
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as methanol or isopropanol.
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
This protocol utilizes boron trifluoride (BF3) in methanol for the esterification of fatty acids.
-
Add 1 mL of 14% BF3 in methanol to the dried lipid extract.
-
Tightly cap the tube and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of water to the tube.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer to a new tube.
-
Dry the hexane extract under a gentle stream of nitrogen.
-
Reconstitute the dried FAMEs in 50-100 µL of hexane and transfer to a GC-MS autosampler vial.
Instrumental Analysis
LC-MS/MS Parameters
-
System: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate lignoceric acid from other fatty acids.
-
Ionization: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Lignoceric Acid | 367.3 | 367.3 | 15 |
| This compound | 414.8 | 414.8 | 15 |
| Note: The product ion is the same as the precursor for saturated fatty acids in negative ESI mode as they do not readily fragment. The specificity is achieved by the chromatographic separation and the precursor ion selection. |
GC-MS Parameters
-
System: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 60 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 240°C at 5°C/min, hold for 15 min.
-
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (m/z):
| Analyte | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Lignoceric Acid Methyl Ester | 87 | 74 |
| This compound Methyl Ester | 90 | 77 |
| Note: The m/z 87 ion is a characteristic fragment of saturated FAMEs. The deuterated standard will have a corresponding mass shift. |
Signaling Pathway: Peroxisomal Beta-Oxidation of Lignoceric Acid
Lignoceric acid, being a very-long-chain fatty acid, is primarily metabolized through beta-oxidation within peroxisomes. This pathway is essential for breaking down these long chains into shorter fatty acids that can then be further metabolized in the mitochondria. Deficiencies in this pathway lead to the accumulation of very-long-chain fatty acids, as seen in X-ALD.
Caption: Peroxisomal beta-oxidation pathway of lignoceric acid.
Conclusion
The methods described provide a robust and reliable approach for the quantification of lignoceric acid in various tissue types. The use of this compound as an internal standard is essential for achieving accurate and precise results. These protocols can be readily adapted for high-throughput analysis in clinical research and drug development settings, aiding in the investigation of diseases associated with very-long-chain fatty acid metabolism.
References
Application Notes and Protocols: Lignoceric Acid-d47 in Peroxisomal Disorder Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Lignoceric acid-d47 as an internal standard for the quantitative analysis of very-long-chain fatty acids (VLCFAs) in the context of peroxisomal disorders. The protocols detailed below are essential for the accurate diagnosis and monitoring of diseases such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome.
Introduction to Peroxisomal Disorders and VLCFA Analysis
Peroxisomal disorders are a group of genetic conditions characterized by the malfunction of peroxisomes, cellular organelles crucial for various metabolic processes.[1][2] A primary function of peroxisomes is the beta-oxidation of VLCFAs, particularly those with 22 or more carbons.[3][4] In disorders like X-ALD, a defect in the ABCD1 gene leads to the accumulation of VLCFAs, such as lignoceric acid (C24:0) and hexacosanoic acid (C26:0), in plasma and tissues.[5] This accumulation is a key biomarker for diagnosis and disease monitoring.
This compound is a deuterated form of lignoceric acid, making it an ideal internal standard for mass spectrometry-based quantification of VLCFAs. Its use corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.
Quantitative Data: VLCFA Levels in Peroxisomal Disorders
The following tables summarize typical concentrations of key VLCFAs in plasma/serum from healthy individuals and patients with X-linked adrenoleukodystrophy. These values are indicative and may vary slightly between laboratories.
Table 1: Comparison of Very-Long-Chain Fatty Acid Concentrations
| Analyte | Healthy Controls (µmol/L) | X-ALD Patients (µmol/L) |
| Behenic Acid (C22:0) | ~65 | ~228 |
| Lignoceric Acid (C24:0) | ~56 | ~130 |
| Hexacosanoic Acid (C26:0) | ~0.3 | ~2.8 |
Data adapted from a 2020 study in Nature Scientific Reports.
Table 2: Diagnostic Ratios of Very-Long-Chain Fatty Acids
| Ratio | Healthy Controls | X-ALD Patients |
| C24:0 / C22:0 | 0.32 - 1.19 | > 1.0 (high sensitivity) |
| C26:0 / C22:0 | 0.0 - 0.03 | > 0.02 (high sensitivity) |
Data adapted from a 2020 study in Nature Scientific Reports.
Experimental Protocols
Two primary methods for the quantification of VLCFAs using this compound as an internal standard are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: VLCFA Quantification by GC-MS
This protocol outlines the analysis of VLCFAs in plasma or serum.
1. Sample Preparation and Hydrolysis:
-
To 100 µL of plasma/serum in a glass tube, add 100 µL of an internal standard solution containing this compound (and other deuterated fatty acids like C22:0-d4 and C26:0-d4) in toluene.
-
Add 1 mL of an acetonitrile/37% hydrochloric acid solution (4:1, v/v).
-
Vortex the mixture for 15 seconds.
-
Incubate in a water bath at 70°C for 90 minutes to hydrolyze the fatty acids from their lipid esters.
-
Cool the sample to room temperature.
2. Extraction:
-
Add 800 µL of hexane or iso-octane to the cooled sample.
-
Vortex thoroughly to extract the fatty acids into the organic layer.
-
Centrifuge at 3500 rpm for 2 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a new clean glass tube.
3. Derivatization:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Re-dissolve the dried extract in 150 µL of hexane or iso-octane.
-
Add a derivatizing agent to convert the fatty acids to their methyl esters for GC-MS analysis.
4. GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column for fatty acid methyl ester separation.
-
Employ single ion monitoring (SIM) mode for quantification of the target analytes and their deuterated internal standards.
Protocol 2: VLCFA Quantification by UPLC-MS/MS
This protocol provides a more rapid method for VLCFA analysis.
1. Sample Preparation and Hydrolysis:
-
Follow the same hydrolysis procedure as in the GC-MS protocol.
2. Derivatization:
-
After hydrolysis and cooling, add oxalyl chloride, followed by dimethylaminoethanol and then methyl iodide to form trimethyl-amino-ethyl (TMAE) iodide ester derivatives.
3. UPLC-MS/MS Analysis:
-
Analyze the TMAE iodide ester derivatives using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
-
Employ a C8 or C18 reversed-phase column.
-
Use a water-methanol or ammonium hydroxide and acetonitrile gradient for separation.
-
Detect the analytes in positive electrospray ionization (ESI) and multiple reaction-monitoring (MRM) mode.
-
Quantify using a five-point calibration curve, normalizing with the deuterated internal standards.
Visualizations
Peroxisomal Beta-Oxidation Pathway
The following diagram illustrates the key steps in the peroxisomal beta-oxidation of very-long-chain fatty acids. A defect in the ABCD1 transporter, which is responsible for importing VLCFAs into the peroxisome, is the underlying cause of X-linked adrenoleukodystrophy.
Caption: Peroxisomal beta-oxidation of VLCFAs.
Experimental Workflow for VLCFA Analysis
This diagram outlines the general workflow for the quantification of VLCFAs in biological samples using a deuterated internal standard like this compound.
References
Troubleshooting & Optimization
Technical Support Center: Lignoceric Acid-d47 Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of Lignoceric acid-d47 in common organic solvents. Below you will find quantitative solubility data, troubleshooting guides for common experimental issues, and frequently asked questions.
Solubility Data
The solubility of this compound, a long-chain saturated fatty acid, can be challenging. The following table summarizes the available quantitative data for its solubility in various organic solvents. Please note that solubility can be influenced by factors such as temperature, purity of the solute and solvent, and the presence of moisture.
| Solvent | Chemical Formula | Solubility (at ambient temperature unless specified) | Notes |
| Chloroform | CHCl₃ | ~ 2 mg/mL[1][2] | - |
| Tetrahydrofuran (THF) | C₄H₈O | ~ 5 mg/mL[1][2] | - |
| Ethanol | C₂H₅OH | 8.33 mg/mL | Requires sonication and warming. Data for non-deuterated Lignoceric acid. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Data not available | Researchers have reported mixed success in dissolving long-chain fatty acids in DMSO. |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | A common solvent for long-chain fatty acids, though specific quantitative data for the deuterated form is not readily available. |
| Diethyl Ether | (C₂H₅)₂O | Soluble | Qualitative data suggests solubility for the non-deuterated form. |
Experimental Protocol: General Method for Determining Solubility
For researchers wishing to determine the solubility of this compound in a specific solvent system, the following general protocol can be adapted.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
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This compound (solid)
-
Organic solvent of interest
-
Analytical balance
-
Vortex mixer
-
Sonicator bath
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a series of vials. The exact amount should be well above the expected solubility.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled incubator or water bath set to the desired experimental temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) using a vortex mixer or sonicator at regular intervals to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated HPLC or GC-MS method.
-
Calculation: The concentration determined from the analysis of the supernatant represents the saturation solubility of this compound in that solvent at the specified temperature.
Troubleshooting Guide & FAQs
This section addresses common issues and questions encountered when working with this compound.
Frequently Asked Questions (FAQs)
-
Q1: Why is my this compound not dissolving?
-
A1: this compound is a long-chain saturated fatty acid with low polarity, making it poorly soluble in many solvents. Factors such as low temperature, insufficient solvent volume, or the presence of impurities can hinder dissolution.
-
-
Q2: Can I heat the solvent to improve solubility?
-
A2: Yes, gently warming the solvent can significantly increase the solubility of this compound. However, be cautious of the solvent's boiling point and the potential for degradation of the fatty acid at high temperatures. It is recommended to heat the solution to 37°C.
-
-
Q3: Is sonication necessary?
-
A3: Sonication is a highly effective method to aid in the dissolution of long-chain fatty acids by breaking down particle aggregates and increasing the surface area of the solute exposed to the solvent.
-
-
Q4: My this compound precipitates out of solution upon cooling. How can I prevent this?
-
A4: This is a common issue, especially when the solution was heated to achieve dissolution. To maintain solubility at lower temperatures, you may need to use a co-solvent system or prepare fresh solutions for immediate use. Storing stock solutions at room temperature or 4°C may lead to precipitation.
-
-
Q5: What is the best way to prepare a stock solution?
-
A5: To prepare a stock solution, dissolve this compound in a suitable organic solvent like THF or chloroform, aiding the process with gentle warming and sonication.[3] For long-term storage, it is advisable to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound appears as a film or oil instead of dissolving | Incomplete dissolution due to low solvent polarity or insufficient energy. | Increase the temperature of the solvent. Utilize sonication to break up the solute. Consider using a more non-polar solvent or a co-solvent system. |
| Precipitation occurs after the solution cools down | The solution was supersaturated at the higher temperature. | Prepare the solution fresh before each use. If storage is necessary, try a different solvent system where the compound is more soluble at room temperature. Store at -20°C or -80°C and re-dissolve upon thawing. |
| Inconsistent results in bioassays | Poor solubility leading to non-homogeneous distribution of the compound. | Ensure the compound is fully dissolved before adding to any aqueous-based media. The use of a carrier solvent like DMSO is common, but ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Difficulty dissolving in cell culture media | High aqueous content and physiological pH of the media. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., ethanol or DMSO) and then dilute it into the cell culture media. Note that the final concentration of the organic solvent should be non-toxic to the cells. The use of fatty acid-free bovine serum albumin (BSA) can also aid in the delivery of long-chain fatty acids in cell culture. |
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: A logical workflow for troubleshooting the dissolution of this compound.
References
Technical Support Center: Optimizing Mass Spectrometry Signals for Lignoceric Acid-d47
Welcome to the technical support center for the analysis of Lignoceric acid-d47 by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance detection and ensure accurate quantification of this internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in mass spectrometry?
This compound is a deuterated form of lignoceric acid (C24:0), a very-long-chain saturated fatty acid. Its primary application is as an internal standard for the quantification of endogenous lignoceric acid in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] The high degree of deuteration (d47) provides a significant mass shift from the endogenous analyte, minimizing isotopic overlap and allowing for precise and accurate quantification.
Q2: I am observing a very low signal for this compound. What are the most common reasons for this?
Low signal intensity for very-long-chain fatty acids (VLCFAs) like this compound is a common challenge and can stem from several factors:
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Poor Ionization Efficiency: In its underivatized form, the carboxylic acid group of lignoceric acid has low proton affinity, leading to inefficient ionization, particularly with electrospray ionization (ESI).
-
Suboptimal Ionization Mode: For underivatized VLCFAs, negative ion mode ESI is generally preferred as it facilitates the formation of the [M-H]⁻ ion.[2] Using positive ion mode for the underivatized form will result in a very weak signal.
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Matrix Effects: Co-eluting substances from the sample matrix (e.g., phospholipids in plasma) can suppress the ionization of this compound.[3]
-
Inefficient Sample Preparation: Incomplete extraction from the sample matrix or loss of the analyte during sample cleanup can lead to a reduced amount of the standard reaching the mass spectrometer.
-
Incorrect Mass Spectrometer Settings: The instrument may not be properly tuned or calibrated for the mass range of this compound, or the source parameters (e.g., temperature, gas flows) may not be optimal.[3]
Q3: Should I analyze this compound in positive or negative ion mode?
The choice of ionization mode depends on whether the molecule has been derivatized:
-
Underivatized: For underivatized this compound, negative ion mode is strongly recommended. The carboxylic acid group readily loses a proton to form the [M-H]⁻ ion.
-
Derivatized: If a chemical derivatization strategy is employed to add a permanently positive-charged moiety (e.g., an N-(4-aminomethylphenyl)pyridinium (AMPP) tag), then positive ion mode should be used. This approach can significantly enhance signal intensity.[3]
Q4: How can I significantly improve the signal intensity of this compound?
Chemical derivatization is a highly effective strategy to boost the signal of this compound. By converting the carboxylic acid group into a derivative with a permanently charged functional group, the ionization efficiency in positive mode ESI can be increased by several orders of magnitude. A common derivatization reagent for this purpose is AMPP.
Q5: What are the expected precursor ions for this compound in MS analysis?
-
Negative Ion Mode (Underivatized): The expected precursor ion is the deprotonated molecule, [M-H]⁻. For this compound (C₂₄HD₄₇O₂), with a molecular weight of approximately 415.9 g/mol , the precursor ion would have an m/z of ~414.9 .
-
Positive Ion Mode (AMPP Derivatized): The precursor ion will be the mass of the this compound molecule plus the mass of the AMPP tag, with a single positive charge.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Signal Intensity or High Background Noise
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ionization | For underivatized this compound, ensure you are operating in negative ion mode ESI. If the signal is still low, consider a derivatization strategy and switch to positive ion mode. Experiment with Atmospheric Pressure Chemical Ionization (APCI) as an alternative to ESI, as it can be more effective for less polar molecules and less prone to matrix effects. |
| Inefficient Desolvation | Optimize ion source parameters, including gas temperature and gas flow rates, to ensure efficient desolvation of the solvent droplets. |
| Matrix Effects | Improve sample cleanup by incorporating a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components like phospholipids. Adjust the chromatographic gradient to separate this compound from the region where matrix components elute. |
| Contaminated Solvents/Glassware | Use high-purity, LC-MS grade solvents and reagents. Ensure all glassware and plasticware are thoroughly cleaned to avoid background contamination from sources like plasticizers. |
| Instrument Not Tuned/Calibrated | Regularly tune and calibrate the mass spectrometer according to the manufacturer's recommendations to ensure optimal performance in the mass range of your analyte. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Steps |
| Inappropriate Injection Solvent | Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase conditions to prevent peak distortion. |
| Column Overload | If peaks are fronting, dilute the sample and re-inject. |
| Secondary Interactions | Peak tailing can result from interactions between the analyte and active sites on the column. Ensure the mobile phase pH is appropriate and consider using a column with end-capping. |
| Column Contamination/Void | A partially blocked column frit can cause peak splitting. Try back-flushing the column (if permissible). A void at the head of the column can also lead to poor peak shape, in which case the column may need to be replaced. |
Issue 3: Inconsistent or Drifting Retention Time
| Possible Cause | Troubleshooting Steps |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A minimum of 10-15 column volumes is recommended. |
| Mobile Phase Composition | Prepare fresh mobile phases daily and ensure they are thoroughly mixed and degassed. Inconsistent mobile phase composition can lead to retention time shifts. |
| Pump Performance | Check for leaks in the LC system. Fluctuations in pump pressure can indicate air bubbles in the pump or faulty check valves, which will affect retention time reproducibility. |
| Column Temperature | Use a column oven to maintain a stable column temperature, as fluctuations can cause retention time drift. |
Quantitative Data Summary
The following tables summarize the impact of different analytical parameters on the signal intensity of very-long-chain fatty acids.
Table 1: Comparison of Signal Intensity with and without Derivatization
| Analyte | Analysis Mode | Derivatization Reagent | Relative Signal Intensity Increase |
| Very-Long-Chain Fatty Acids | Positive ESI-MS | AMPP | Up to 60,000-fold compared to underivatized in negative mode |
| Eicosanoids | Positive ESI-MS | AMPP | 10- to 20-fold compared to underivatized in negative mode |
| Long-Chain Fatty Acids | Positive ESI-MS | Cholamine | ~2,000-fold compared to underivatized |
Table 2: Recommended LC-MS/MS Parameters for this compound
| Parameter | Underivatized | AMPP-Derivatized |
| Ionization Mode | Negative ESI | Positive ESI |
| Precursor Ion (m/z) | ~414.9 ([M-H]⁻) | ~564.5 ([M+AMPP]⁺) |
| Product Ion (m/z) | Neutral loss of water or CO₂ | ~183.1 (Characteristic AMPP fragment) |
| Collision Energy (eV) | 20 - 40 | 35 - 50 |
| Declustering Potential (V) | -60 to -100 | 60 - 100 |
Experimental Protocols
Protocol 1: Sample Preparation for Total Lignoceric Acid from Plasma (without Derivatization)
This protocol is a general guideline and may require optimization.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add a known amount of this compound solution (in an appropriate solvent like chloroform or THF) to the plasma sample.
-
Protein Precipitation and Hydrolysis: Add 1 mL of a 90:10 (v/v) methanol:water solution containing 0.3 M KOH. Vortex vigorously for 30 seconds.
-
Saponification: Incubate the mixture at 80°C for 60 minutes to hydrolyze the esterified fatty acids.
-
Acidification: Cool the sample on ice and add 100 µL of formic acid to acidify the mixture.
-
Liquid-Liquid Extraction: Add 900 µL of hexane, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Collection: Carefully transfer the upper hexane layer to a clean tube.
-
Drying: Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile 50:50 v/v).
Protocol 2: Derivatization with N-(4-aminomethylphenyl)pyridinium (AMPP)
This protocol should be performed on the dried extract from the sample preparation step.
-
Reagent Preparation: Prepare a solution of the coupling agent (e.g., 10 mg/mL EDC) and AMPP (10 mg/mL) in a suitable aprotic solvent (e.g., acetonitrile).
-
Derivatization Reaction: To the dried fatty acid extract, add 50 µL of the AMPP solution and 50 µL of the EDC solution.
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.
-
Drying: After the reaction, evaporate the solvent to dryness under nitrogen.
-
Reconstitution: Reconstitute the derivatized sample in the initial mobile phase for LC-MS analysis.
Visualizations
Diagram 1: General Workflow for this compound Analysis
Caption: A generalized experimental workflow for the quantification of lignoceric acid using this compound.
Diagram 2: Troubleshooting Logic for Low Signal Intensity
Caption: A decision tree for troubleshooting low signal intensity of this compound.
References
- 1. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lignoceric Acid-d47 Solutions
This technical support center provides guidance on the storage, stability, and handling of Lignoceric acid-d47 solutions to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound, which is supplied as a solid, should be stored at -20°C.[1][2][3][4][5]
Q2: What is the long-term stability of solid this compound?
A2: When stored at -20°C, the solid form of this compound is stable for at least four years. Another source suggests stability for three years at -20°C and two years at 4°C.
Q3: In which solvents can I dissolve this compound?
A3: this compound is soluble in several organic solvents. Recommended solvents include:
-
Chloroform (~2 mg/mL)
-
Tetrahydrofuran (THF) (~5 mg/mL)
-
Ethanol (~8.33 mg/mL), though this may require warming and sonication to achieve full dissolution.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve the solid this compound in a suitable solvent that has been purged with an inert gas. To aid dissolution, particularly in ethanol, it is recommended to warm the tube to 37°C and use an ultrasonic bath.
Q5: How should I store stock solutions of this compound?
A5: For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
Troubleshooting Guide
Issue: I am having trouble dissolving the this compound solid.
-
Solution 1: Choose an appropriate solvent. Ensure you are using a recommended solvent such as chloroform, THF, or ethanol.
-
Solution 2: Apply gentle heating and sonication. For less soluble solvents like ethanol, warming the solution to 37°C and using an ultrasonic bath can facilitate dissolution.
-
Solution 3: Check the concentration. Do not attempt to prepare solutions at concentrations significantly higher than the recommended solubility limits.
Issue: My this compound solution appears cloudy or has precipitated after storage.
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Solution 1: Re-dissolve the precipitate. Gently warm the solution and sonicate to try and redissolve the precipitate.
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Solution 2: Check storage conditions. Ensure the solution was stored at the correct temperature (-80°C for long-term, -20°C for short-term) and that the container was sealed properly to prevent solvent evaporation.
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Solution 3: Avoid repeated freeze-thaw cycles. Aliquoting the stock solution into single-use vials can prevent issues with precipitation and degradation caused by repeated temperature changes.
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Source(s) |
| Solid | -20°C | ≥ 4 years | |
| Solid | -20°C | 3 years | |
| Solid | 4°C | 2 years | |
| Solution | -80°C | 6 months | |
| Solution | -20°C | 1 month |
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Chloroform | ~2 mg/mL | |
| Tetrahydrofuran (THF) | ~5 mg/mL | |
| Ethanol | ~8.33 mg/mL |
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution
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Select Solvent: Choose an appropriate solvent (e.g., chloroform, THF) based on experimental compatibility and desired concentration.
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Purge Solvent: Purge the chosen solvent with an inert gas, such as nitrogen or argon, for several minutes to remove dissolved oxygen, which can potentially degrade the fatty acid over time.
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Weigh Solid: Accurately weigh the desired amount of this compound solid in a suitable vial.
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Dissolution: Add the purged solvent to the vial containing the this compound.
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Aid Dissolution (if necessary): If the solid does not dissolve readily, cap the vial tightly and gently warm it to 37°C. Place the vial in an ultrasonic bath for short intervals until the solid is completely dissolved.
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Aliquoting: Once a clear solution is obtained, dispense it into smaller, single-use aliquots in vials that can be tightly sealed.
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Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Visualizations
Caption: Troubleshooting workflow for this compound solution issues.
Caption: Factors affecting the stability of this compound solutions.
References
Technical Support Center: Deuterated Internal Standards in Lipidomics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using deuterated internal standards in lipidomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a deuterated internal standard in lipidomics?
A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium. Its primary role is to act as an internal reference to correct for variations that can occur during sample preparation and analysis. Because the deuterated IS is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability. By adding a known amount of the deuterated IS to each sample, calibration standard, and quality control sample, the ratio of the analyte's response to the IS's response is used for quantification, leading to more accurate and precise results.
Q2: How many deuterium atoms are ideal for an internal standard?
Typically, a deuterated compound should contain between two to ten deuterium atoms. The optimal number depends on the analyte's molecular weight and the desired mass shift. A sufficient number of deuterium atoms is necessary to ensure that the mass-to-charge ratio (m/z) of the deuterated IS is clearly resolved from the natural isotopic distribution of the analyte, preventing analytical interference. However, excessive deuteration can sometimes lead to chromatographic separation from the analyte, which is undesirable.
Q3: What are the key purity requirements for a reliable deuterated internal standard?
For dependable results, deuterated internal standards must possess both high chemical and isotopic purity. Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended. High chemical purity ensures that there are no other compounds present that could interfere with the analysis. High isotopic purity is crucial to minimize the contribution of any unlabeled analyte present in the internal standard solution to the overall analyte signal, which can cause a positive bias in the results, especially at lower concentrations.
Troubleshooting Guides
Issue 1: Chromatographic Isotope Effect - My deuterated internal standard has a different retention time than my analyte.
This phenomenon, known as the "chromatographic isotope effect," is a common observation in reversed-phase liquid chromatography (RPLC), where deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1][2] This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to subtle changes in the molecule's physicochemical properties and its interaction with the stationary phase.[3]
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Optimize Chromatography: While complete co-elution might not always be possible, adjusting the chromatographic gradient, temperature, and mobile phase composition can help minimize the retention time shift.[2]
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Ensure Proper Peak Integration: Verify that the peak integration windows in your software are set appropriately to accurately capture the entire peak for both the analyte and the internal standard.
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Consider Alternative Labeling: If the chromatographic shift is significant and compromises quantification, consider using ¹³C-labeled internal standards, which generally do not exhibit a noticeable chromatographic isotope effect.[4]
The following table summarizes typical retention time shifts observed for deuterated compounds in reversed-phase chromatography. The shift is generally to an earlier elution time for the deuterated species.
| Analyte Class | Deuterium Label | Chromatographic System | Observed Retention Time Shift (Analyte vs. IS) | Reference(s) |
| Peptides (dimethyl labeled) | d6 | C18 | -2.0s to -2.9s | |
| Fatty Acid Methyl Esters | d3 | GC-MS | Varies by compound, e.g., C16:0-d3 elutes slightly earlier than C16:0 | |
| Aldehyde-DNPH derivatives | Varies | C18 | Significant, dependent on gradient |
Note: Negative values indicate the deuterated standard elutes earlier than the analyte.
Issue 2: Isotopic Back-Exchange - I'm observing a loss of my deuterated internal standard's signal and an increase in my analyte's signal.
This issue is likely due to "deuterium back-exchange," where deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding solvent or matrix. This can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration. The rate of back-exchange is influenced by pH, temperature, and the position of the deuterium label.
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Control pH: The rate of back-exchange is often pH-dependent, with a characteristic V-shaped curve showing a minimum rate between pH 2 and 3. Whenever possible, adjust the pH of your samples and mobile phases accordingly.
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Maintain Low Temperatures: Higher temperatures accelerate the rate of back-exchange. Perform sample preparation and storage at low temperatures (e.g., 4°C or -80°C) to minimize this effect.
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Solvent Selection: Use aprotic solvents (e.g., acetonitrile, methyl tert-butyl ether) when possible. If protic solvents like water or methanol are necessary, minimize the exposure time.
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Strategic Labeling: Choose internal standards with deuterium labels on stable, non-exchangeable positions (e.g., on the carbon backbone) rather than on heteroatoms (O, N, S).
While specific quantitative data for back-exchange rates are highly compound-dependent, the following table illustrates the general trends.
| Factor | Condition | Expected Impact on Back-Exchange Rate |
| pH | Highly Acidic (<2) or Basic (>8) | High |
| Near Neutral (6-8) | Moderate | |
| Slightly Acidic (2-3) | Low (generally minimal) | |
| Temperature | Elevated (e.g., > 25°C) | High |
| Room Temperature (20-25°C) | Moderate | |
| Refrigerated (4°C) | Low | |
| Frozen (-20°C to -80°C) | Very Low |
This protocol allows you to determine the stability of your deuterated internal standard under your specific experimental conditions.
Materials:
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Deuterated internal standard stock solution
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Blank biological matrix (e.g., plasma, cell lysate)
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Buffers of varying pH (e.g., representative of your sample preparation and LC conditions)
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Incubator or water bath
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LC-MS/MS system
Procedure:
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Sample Preparation: Spike the deuterated internal standard into aliquots of the blank biological matrix at the working concentration.
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Incubation: Incubate the samples under different conditions you wish to test (e.g., varying pH, temperature, and time points).
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Analysis: Analyze the samples by LC-MS/MS at each time point, monitoring the signal intensities of both the deuterated internal standard and the corresponding unlabeled analyte.
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Data Analysis: A decrease in the deuterated internal standard signal with a concurrent increase in the unlabeled analyte signal over time indicates deuterium back-exchange.
Issue 3: Purity Issues - I'm observing a signal for my analyte in my blank samples spiked only with the deuterated internal standard.
This can be caused by either chemical or isotopic impurities in your deuterated internal standard.
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Chemical Purity: The presence of other interfering compounds in your IS solution.
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Isotopic Purity: The presence of the unlabeled analyte as an impurity in your deuterated IS. This will contribute to the analyte signal, leading to a positive bias.
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Check the Certificate of Analysis (CoA): Reputable suppliers provide a CoA detailing the chemical and isotopic purity.
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Analyze the IS Solution Alone: Inject a solution of your deuterated IS without the analyte to check for any interfering peaks at the retention time and m/z of your analyte.
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Quantify Isotopic Contribution: Prepare a "zero sample" (blank matrix + deuterated IS at the working concentration). The analyte response observed in this sample can be subtracted from your other samples or used to correct your calibration curve.
Materials:
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Deuterated internal standard
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High-resolution mass spectrometer
Procedure:
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Sample Preparation: Prepare a solution of the deuterated internal standard in a suitable solvent.
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Mass Spectrometry Analysis: Infuse the solution directly into the mass spectrometer or perform an LC-MS analysis with a wide mass range to observe the full isotopic distribution.
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Data Analysis:
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Identify the peak corresponding to the unlabeled analyte (M+0) and the peaks for the deuterated species.
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Calculate the isotopic purity by dividing the intensity of the desired deuterated peak by the sum of the intensities of all related isotopic peaks.
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Issue 4: Differential Matrix Effects - The response of my internal standard is not tracking with my analyte across different samples.
Even with a co-eluting deuterated internal standard, differential matrix effects can occur, where the analyte and the IS experience different degrees of ion suppression or enhancement. This is more likely if there is even a slight chromatographic separation between them, as they will be entering the ion source at slightly different times and be exposed to different co-eluting matrix components.
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Evaluate Chromatographic Co-elution: Carefully examine the chromatograms to ensure the analyte and IS peaks are as perfectly aligned as possible.
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Perform a Post-Column Infusion Experiment: This experiment can help visualize regions of ion suppression or enhancement in your chromatogram.
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Infuse a constant flow of your analyte and deuterated IS post-column.
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Inject a blank matrix extract.
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A dip in the baseline during the run indicates ion suppression at that retention time, while a rise indicates enhancement. This allows you to see if your analyte is eluting in a region of significant matrix effects.
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Modify Sample Preparation: Implement additional cleanup steps to remove interfering matrix components.
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Dilute the Sample: Diluting the sample can often reduce the concentration of matrix components and mitigate their effect.
Visualizations
Caption: A troubleshooting workflow for common issues with deuterated internal standards.
Caption: A general experimental workflow for lipidomics analysis using deuterated internal standards.
References
Optimization of Lignoceric acid-d47 extraction from biological samples
Welcome to the technical support center for the optimization of lignoceric acid-d47 (C24:0-d47) extraction from biological samples. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to ensure reliable and reproducible quantification of this important very-long-chain fatty acid (VLCFA) internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of lignoceric acid (C24:0), a saturated fatty acid with 24 carbon atoms.[1][2] It is used as an internal standard in mass spectrometry-based analyses (GC-MS or LC-MS) for the quantification of endogenous lignoceric acid.[1][2] Because it has nearly identical chemical and physical properties to its non-deuterated counterpart, it co-extracts and ionizes similarly, but its increased mass allows it to be distinguished by the mass spectrometer. This corrects for sample loss during preparation and for matrix effects during analysis.
Q2: Which extraction method is best for lignoceric acid from plasma or tissue?
A2: The choice of method depends on the sample matrix and analytical goals.
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For Plasma/Serum: Liquid-liquid extraction (LLE) methods are most common. The Folch (chloroform:methanol) and Bligh & Dyer methods are considered robust standards for total lipid extraction.[3] A method using methyl tert-butyl ether (MTBE) has also gained popularity as a less toxic alternative to chloroform.
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For Tissues: Thorough homogenization is critical. Following homogenization, LLE methods like Folch or Bligh & Dyer are effective. Solid-phase extraction (SPE) can also be used for cleanup and fractionation of lipids from complex tissue homogenates.
Q3: Is derivatization necessary for analyzing this compound?
A3: It depends on the analytical platform.
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For Gas Chromatography-Mass Spectrometry (GC-MS): Yes. Fatty acids must be converted to a more volatile form, typically fatty acid methyl esters (FAMEs), through derivatization. This is a standard and required step for GC-based analysis of VLCFAs.
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For Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Not always, but it can be beneficial. While free fatty acids can be analyzed directly, derivatization can improve ionization efficiency and chromatographic peak shape, leading to better sensitivity.
Q4: How can I minimize contamination from plastics during extraction?
A4: Very-long-chain fatty acids are prone to adsorbing to plastic surfaces, and plasticizers can leach into your sample, causing interference. To minimize this, it is highly recommended to use glass tubes, vials, and Pasteur pipettes throughout the entire extraction process. If plastic pipette tips must be used, ensure they are of high quality and rinse them with solvent before use.
Troubleshooting Guide
This guide addresses common problems encountered during the extraction and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete Homogenization (Tissues): The tissue matrix was not sufficiently disrupted, preventing the solvent from accessing the lipids. | Ensure thorough homogenization using mechanical methods like bead beating or a rotor-stator homogenizer. Work on ice to prevent degradation. |
| Inappropriate Solvent Choice: The solvent system has insufficient non-polar character to efficiently extract highly nonpolar VLCFAs. | Use a robust total lipid extraction method like Folch (2:1 chloroform:methanol) or an MTBE-based method. | |
| Incomplete Phase Separation (LLE): An emulsion may have formed, or phases were not allowed to separate completely, leading to loss of the lipid-containing organic layer. | Centrifuge at a sufficient speed and time (e.g., 2000 x g for 10 minutes) to achieve a clear separation. If an emulsion persists, adding a small amount of saline (0.9% NaCl) can help break it. | |
| Adsorption to Surfaces: Lignoceric acid has adsorbed to the walls of plastic tubes or pipette tips. | Use glass consumables (vials, tubes, pipettes) wherever possible to prevent adsorption. | |
| High Variability Between Replicates | Inconsistent Sample Homogenization: Different samples are being processed to varying degrees. | Standardize the homogenization time, speed, and technique for all samples. |
| Inconsistent Evaporation: Samples are being dried down under nitrogen for different lengths of time or at different temperatures, potentially leading to loss of more volatile lipids or degradation. | Use a controlled evaporation system (e.g., heated block with consistent nitrogen flow) and dry samples just to completion. Avoid overheating. | |
| Extraneous Peaks in Chromatogram | Solvent Impurities: Solvents are not of sufficient purity and contain contaminants. | Use high-purity HPLC-grade or MS-grade solvents for all steps, from extraction to mobile phases. |
| Plasticizer Contamination: Phthalates or other compounds have leached from plastic tubes, plates, or pipette tips. | Switch to glass consumables. If plastics must be used, pre-rinse with solvent and run a "blank" extraction with only the consumables to check for leachates. | |
| Carryover: Residue from a previous, high-concentration sample is present in the autosampler or column. | Run blank injections (solvent only) between samples to check for and wash out any residual analyte. | |
| Poor Chromatographic Peak Shape | Incomplete Derivatization (GC-MS): The presence of water or degraded reagents can lead to an incomplete reaction, resulting in free acids that chromatograph poorly. | Ensure the lipid extract is completely dry before adding fresh derivatization reagents. |
| Matrix Effects (LC-MS/MS): Co-extracted compounds are suppressing or enhancing the ionization of lignoceric acid in the MS source. | Improve sample cleanup, for example, by adding a solid-phase extraction (SPE) step after the initial LLE. Dilute the final extract to reduce the concentration of interfering substances. |
Comparative Data on Extraction Methods
The following table summarizes typical performance metrics for common lipid extraction methods. Actual results will vary based on the specific matrix and laboratory conditions.
| Extraction Method | Typical Recovery for VLCFA | Key Advantages | Key Disadvantages |
| Folch (Chloroform:Methanol) | >95% | Gold standard, highly efficient for a broad range of lipids. | Uses chlorinated solvent (toxic), can be labor-intensive. |
| Bligh & Dyer (Chloroform:Methanol:Water) | >95% | Similar to Folch, uses less solvent. | Also uses chlorinated solvent, requires precise water content. |
| Matyash (MTBE:Methanol) | >90% | Safer (no chloroform), good for sphingolipids. | MTBE is more volatile, phase separation can be different. |
| Solid-Phase Extraction (SPE) | Variable (85-98%) | Excellent for sample cleanup, can be automated, allows for fractionation of lipid classes. | Can be more expensive, requires method development to optimize sorbent and solvents. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is a modified Folch method suitable for extracting total lipids, including lignoceric acid, from plasma samples.
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Sample Preparation: Aliquot 100 µL of plasma into a 2 mL glass tube.
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Internal Standard Spiking: Add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol).
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Lipid Extraction:
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Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
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Vortex vigorously for 2 minutes to mix and precipitate proteins.
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Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds.
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Phase Separation: Centrifuge at 2000 x g for 10 minutes. Three layers will form: an upper aqueous/methanol layer, a protein disk, and a lower organic (chloroform) layer containing the lipids.
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Collection: Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer it to a new glass tube.
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Drying: Evaporate the chloroform extract to complete dryness under a gentle stream of nitrogen gas.
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Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analysis (e.g., 100 µL of mobile phase for LC-MS or hexane for GC-MS derivatization).
Protocol 2: Derivatization to FAMEs for GC-MS Analysis
This protocol describes the preparation of fatty acid methyl esters (FAMEs).
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Preparation: Ensure the lipid extract from Protocol 1 is completely dry.
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Reaction:
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Add 1 mL of 2% sulfuric acid in methanol to the dried extract.
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Seal the tube tightly with a Teflon-lined cap.
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Heat the sample at 80°C for 2 hours in a heating block.
-
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FAME Extraction:
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Allow the sample to cool to room temperature.
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Add 1 mL of hexane and 0.5 mL of water to the tube.
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Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes to separate the phases.
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Collection: Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
Visualizations
General Extraction and Analysis Workflow
The following diagram outlines the complete workflow from sample collection to final data analysis for lignoceric acid quantification.
Caption: Workflow for this compound Extraction and Analysis.
Troubleshooting Low Recovery
This decision tree provides a logical flow for diagnosing the cause of low analyte recovery.
Caption: Decision Tree for Troubleshooting Low Analyte Recovery.
References
Technical Support Center: Mitigating Ion Suppression with Lignoceric Acid-d47
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression effects in liquid chromatography-mass spectrometry (LC-MS) analysis. The focus is on the application of Lignoceric acid-d47 as a stable isotope-labeled internal standard (SIL-IS) to counteract these matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
A1: Ion suppression is a phenomenon observed in LC-MS/MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix[1][2]. This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of quantitative analyses[3][4]. It is a significant challenge because it can lead to erroneous reporting of analyte concentrations.
Q2: How does this compound help in addressing ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). The "gold standard" for compensating for ion suppression is the use of a SIL-IS. Because this compound has nearly identical physicochemical properties to the analyte (in this case, Lignoceric acid), it co-elutes and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved despite variations in ion suppression between samples.
Q3: I am observing a significant drop in my analyte signal when analyzing plasma samples compared to a pure solvent standard. Could this be ion suppression?
A3: Yes, a significant decrease in signal intensity when moving from a simple solvent to a complex biological matrix like plasma is a classic indicator of ion suppression. Endogenous components in plasma, such as phospholipids, salts, and proteins, are known to cause ion suppression.
Q4: My quality control (QC) samples are showing high variability and poor reproducibility. Can ion suppression be the cause?
A4: Absolutely. Sample-to-sample variability in the composition of the biological matrix can lead to different degrees of ion suppression for each sample, resulting in inconsistent and irreproducible results for your QC samples. Utilizing a SIL-IS like this compound is highly effective in correcting for this variability.
Q5: What are the primary sources of ion suppression in biological samples?
A5: The primary sources of ion suppression in biological matrices include endogenous compounds like salts, phospholipids, and proteins. Exogenous substances introduced during sample preparation, such as polymers from plasticware, can also contribute. In drug development, formulation agents like polysorbates can also cause significant ion suppression.
Troubleshooting Guide
| Problem | Possible Cause | Solutions & Optimization Strategies |
| Low analyte signal intensity in matrix samples. | Severe ion suppression from co-eluting matrix components. | 1. Implement a Stable Isotope-Labeled Internal Standard: Utilize this compound. 2. Improve Sample Preparation: Employ more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components. 3. Optimize Chromatography: Modify the LC gradient, change the stationary phase, or adjust the flow rate to improve separation of the analyte from interfering matrix components. 4. Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components. |
| Inconsistent and irreproducible results for QC samples. | Variable ion suppression across different samples due to matrix heterogeneity. | 1. Consistent Use of SIL-IS: Ensure this compound is added to all samples, calibrators, and QCs early in the sample preparation process. 2. Matrix-Matched Calibrators and QCs: Prepare calibration standards and QC samples in the same biological matrix as the study samples to mimic the matrix effects. 3. Robust Sample Preparation: A consistent and effective sample cleanup method will minimize variability in matrix effects. |
| Analyte peak shape is poor (e.g., tailing, splitting) in matrix but not in solvent. | Interference from co-eluting matrix components affecting the chromatography. | 1. Chromatographic Optimization: Adjust the mobile phase composition or gradient to improve peak shape. 2. Evaluate Column Chemistry: Consider a column with a different stationary phase to alter selectivity. 3. Metal-Free Systems: For certain compounds prone to chelation, interactions with metal components in the LC system can cause poor peak shape and signal loss. Consider using metal-free columns and tubing. |
Experimental Protocols
Protocol 1: Evaluation of Ion Suppression Using Post-Column Infusion
This protocol helps to identify regions in the chromatogram where ion suppression occurs.
Materials:
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LC-MS/MS system
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Syringe pump
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Tee-union
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Analyte standard solution (e.g., 100 ng/mL in mobile phase)
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Blank matrix extract (prepared using your standard sample preparation method)
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Mobile phase
Procedure:
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System Setup: Connect the LC column outlet to one inlet of the tee-union. Connect the syringe pump outlet to the other inlet of the tee-union. The outlet of the tee-union should be connected to the MS ion source.
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Analyte Infusion: Fill a syringe with the analyte standard solution and place it in the syringe pump.
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Establish Baseline: Begin infusing the analyte solution at a low, constant flow rate (e.g., 10 µL/min) directly into the MS. Start the LC flow with the mobile phase. You should observe a stable, elevated baseline signal for your analyte.
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Inject Blank Matrix: Once a stable baseline is achieved, inject a blank matrix extract onto the LC column.
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Monitor Signal: Monitor the analyte signal throughout the chromatographic run. Any dips or decreases in the baseline signal indicate regions of ion suppression.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) with this compound
This protocol provides a general procedure for sample cleanup and incorporation of the internal standard.
Materials:
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Plasma samples
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This compound internal standard spiking solution
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SPE cartridges (e.g., C18)
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SPE manifold
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Phosphoric acid or formic acid (for sample pre-treatment)
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Methanol (conditioning and elution solvent)
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Deionized water
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Wash solution (e.g., 5% methanol in water)
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Elution solvent (e.g., methanol or acetonitrile)
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Nitrogen evaporator
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Reconstitution solvent (initial mobile phase)
Procedure:
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Sample Pre-treatment: To 100 µL of plasma sample, add 10 µL of the this compound internal standard spiking solution. Add 200 µL of 4% phosphoric acid in water and vortex.
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SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
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Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 1 mL of the wash solution to remove polar interferences.
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Elution: Elute the analyte and internal standard with 1 mL of the elution solvent into a clean collection tube.
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Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solvent for LC-MS/MS analysis.
Quantitative Data Summary
The following table illustrates the impact of ion suppression and the effectiveness of using this compound as an internal standard for the quantification of a hypothetical analyte "Drug X".
| Sample Type | Analyte (Drug X) Peak Area | IS (this compound) Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) | % Recovery | % Ion Suppression |
| Neat Solution (in solvent) | 1,250,000 | 1,300,000 | 0.96 | 100 (Nominal) | 100% | 0% |
| Post-spiked Matrix Extract | 487,500 | 507,000 | 0.96 | 100.2 | 39% | 61% |
| Pre-spiked Matrix Sample | 492,300 | 510,200 | 0.965 | 100.5 | - | - |
Interpretation of the Data:
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The % Recovery is calculated by comparing the analyte peak area in the post-spiked matrix extract to the neat solution. The low recovery of 39% indicates significant signal loss due to matrix effects.
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The % Ion Suppression is calculated as (1 - % Recovery) and shows a 61% reduction in signal due to the matrix.
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Crucially, the Analyte/IS Ratio remains consistent between the neat solution and the matrix samples. This demonstrates that this compound effectively compensates for the significant ion suppression, allowing for accurate quantification of the analyte.
Visualizations
References
Purity assessment and potential interferences of Lignoceric acid-d47
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing Lignoceric acid-d47 as an internal standard for the quantitative analysis of Lignoceric acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound is a deuterated form of Lignoceric acid, a 24-carbon saturated fatty acid. It is primarily intended for use as an internal standard in quantitative analyses of Lignoceric acid by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2][3][4].
2. What are the key specifications of this compound?
The quality and purity of the internal standard are critical for accurate quantification. Key specifications for this compound are summarized in the table below.
| Specification | Value |
| Synonyms | C24:0-d47, FA 24:0-d47, Tetracosanoic-d47 acid |
| Molecular Formula | C₂₄HD₄₇O₂ |
| Formula Weight | 415.9 g/mol |
| Chemical Purity | ≥98% |
| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₄₇) |
| Solubility | Chloroform: ~2 mg/mL, THF: ~5 mg/mL |
| Storage | -20°C |
3. Why is derivatization necessary for the GC-MS analysis of Lignoceric acid?
Direct analysis of free fatty acids like Lignoceric acid by GC-MS is challenging due to their low volatility and the polar nature of the carboxylic acid group, which can lead to poor peak shape and inaccurate results. Derivatization converts the fatty acid into a more volatile and less polar derivative, such as a fatty acid methyl ester (FAME) or a trimethylsilyl (TMS) ester, making it suitable for GC analysis.
4. I am observing a slight shift in the retention time of this compound compared to the unlabeled Lignoceric acid. Is this normal?
Yes, this is a known phenomenon called the chromatographic H/D isotope effect. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in both GC and LC systems. It is important to account for this potential shift when setting up your data acquisition and analysis methods to ensure accurate integration of both peaks.
5. How can I be sure of the isotopic purity of my this compound standard?
Reputable suppliers provide a Certificate of Analysis (CoA) with detailed information on the isotopic purity of the standard. High isotopic purity (ideally ≥98%) is crucial to minimize interference from unlabeled or partially labeled molecules, which can affect the lower limit of quantitation.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of Lignoceric acid using this compound as an internal standard.
Issue 1: Poor Signal Intensity or High Background Noise in Mass Spectrometry
| Possible Cause | Troubleshooting Steps |
| Low Sample Concentration | Ensure the concentration of your sample and internal standard is appropriate for the sensitivity of your instrument. |
| Inefficient Ionization | Optimize the ion source parameters (e.g., temperature, gas flows, and voltages) for Lignoceric acid and its derivative. |
| Contaminated Solvents or Glassware | Use high-purity, LC-MS or GC-MS grade solvents and meticulously clean all glassware to prevent background contamination. |
| Matrix Effects | The sample matrix can suppress the ionization of the analyte and internal standard. Optimize your sample preparation procedure to remove interfering substances through techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
Issue 2: Inaccurate Quantification and Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Low Isotopic Purity of the Standard | The presence of unlabeled or partially labeled standard can lead to an overestimation of the analyte. Always use a standard with high isotopic purity (≥98%). |
| Incomplete Derivatization (GC-MS) | Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentrations. |
| Chromatographic Shift Not Accounted For | As mentioned in the FAQs, deuterated standards may elute slightly earlier. Adjust your integration windows to accurately capture both the analyte and internal standard peaks. |
| Improper Internal Standard Concentration | The concentration of the internal standard should be appropriate for the expected concentration of the analyte to ensure it falls within the linear range of the assay. |
| Co-eluting Interferences | Other lipids or matrix components can co-elute with your analyte and interfere with quantification. Optimize your chromatographic method to improve separation. |
Experimental Protocols
Below are generalized protocols for the analysis of Lignoceric acid using this compound. These should be optimized for your specific instrumentation and sample matrix.
Protocol 1: GC-MS Analysis of Lignoceric Acid (as FAME derivative)
1. Lipid Extraction:
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Extract total lipids from your sample using a standard method such as the Folch or Bligh and Dyer procedure.
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Add a known amount of this compound to the sample before extraction to account for any losses during sample preparation.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
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Evaporate the extracted lipids to dryness under a stream of nitrogen.
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Add 1 mL of 2% H₂SO₄ in methanol.
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Cap the tube and heat at 80°C for 1 hour.
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After cooling, add 1 mL of hexane and 0.5 mL of saturated NaCl solution.
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Vortex and centrifuge to separate the phases.
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Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
3. GC-MS Parameters (Example):
| Parameter | Setting |
| Column | DB-23 (or equivalent polar capillary column) |
| Injector Temperature | 250°C |
| Oven Program | Start at 150°C, hold for 1 min, ramp to 240°C at 4°C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Ion Source Temperature | 230°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Lignoceric acid methyl ester (m/z derived from its spectrum) and this compound methyl ester (m/z derived from its spectrum) |
Protocol 2: LC-MS/MS Analysis of Lignoceric Acid
1. Lipid Extraction:
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Follow the same lipid extraction procedure as for GC-MS, adding this compound prior to extraction.
2. Sample Preparation:
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Evaporate the extracted lipids to dryness under nitrogen.
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Reconstitute the sample in a suitable solvent, such as methanol/isopropanol (1:1, v/v).
3. LC-MS/MS Parameters (Example):
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (7:3, v/v) with 0.1% formic acid |
| Gradient | Start at 30% B, ramp to 100% B over 15 min, hold for 5 min, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Ion Source | Electrospray Ionization (ESI) in negative mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table of a priori MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Lignoceric acid | 367.4 | 367.4 (or a characteristic fragment) |
| This compound | 414.9 | 414.9 (or a characteristic fragment) |
Note: The optimal product ions should be determined by infusing the standards into the mass spectrometer.
Visualizations
Caption: General experimental workflow for the quantification of Lignoceric acid.
Caption: A logical troubleshooting guide for common analytical issues.
References
Best practices for handling and weighing Lignoceric acid-d47
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lignoceric acid-d47.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated form of Lignoceric acid, a 24-carbon saturated fatty acid. Its primary application is as an internal standard for the quantification of Lignoceric acid in biological samples using mass spectrometry (MS) techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored as a solid at -20°C.[1][4] When stored correctly, it is stable for at least four years. Stock solutions prepared from the solid should be stored at -20°C for up to one month or at -80°C for up to six months. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use vials.
Q3: What are the known safety hazards associated with this compound?
A3: According to the Safety Data Sheet (SDS), this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: In which solvents is this compound soluble?
A4: this compound is a solid that is soluble in organic solvents. Specifically, it is soluble in chloroform at approximately 2 mg/mL and in tetrahydrofuran (THF) at approximately 5 mg/mL. When preparing a stock solution, it is recommended to purge the solvent with an inert gas.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and weighing of this compound.
Issue 1: Inaccurate or Unstable Readings on the Analytical Balance
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Possible Cause A: Static Electricity. Fine powders like this compound can be susceptible to static electricity, which can cause the powder to fly away or cling to surfaces, leading to inaccurate and fluctuating weight measurements. Electrostatic forces can result in reading errors of 1-100 mg.
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Solution:
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Use an anti-static weighing dish: Plastic and glass vessels can generate static; consider using anti-static weigh boats.
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Employ an ionizer: An ionizing bar or a balance with a built-in ionizer can neutralize static charges on the sample and container.
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Maintain appropriate humidity: Static electricity is more problematic in dry environments. Maintaining a relative humidity of 45% or higher in the weighing area can help dissipate static charges.
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Avoid direct handling: Use spatulas and tweezers to handle containers. Avoid rubbing or unnecessary movement that can generate static.
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Possible Cause B: Hygroscopicity (Moisture Absorption). While long-chain fatty acids are generally not highly hygroscopic due to their hydrophobic nature, any fine powder can potentially absorb atmospheric moisture, leading to a gradual increase in weight.
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Solution:
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Equilibrate to room temperature: Before weighing, allow the sealed container of this compound to warm to room temperature. This prevents condensation of moisture on the cold powder.
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Work efficiently: Minimize the time the container is open to the atmosphere.
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Use a glove box with controlled humidity: For highly sensitive measurements, consider weighing the powder inside a glove box with a controlled, low-humidity atmosphere.
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-
Possible Cause C: Air Drafts or Vibration. Analytical balances are sensitive to environmental disturbances.
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Solution:
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Use a draft shield: Ensure the balance's draft shield is closed during weighing.
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Isolate the balance: Place the balance on a stable, vibration-free surface, away from doorways, windows, and high-traffic areas.
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Issue 2: Difficulty in Transferring the Weighed Powder
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Possible Cause: Static Cling. Static electricity can cause the powder to adhere to the weigh boat and spatula, resulting in loss of material during transfer.
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Solution:
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Use an anti-static spatula.
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Tap gently: Gently tap the weigh boat and spatula to dislodge any clinging powder.
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Rinse the weighing vessel: After the initial transfer, rinse the weigh boat with a small amount of the solvent you will be using to dissolve the this compound to ensure the complete transfer of the weighed material.
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Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature (Solid) | -20°C | |
| Storage Temperature (Stock Solution) | -20°C (1 month) or -80°C (6 months) | |
| Solubility in Chloroform | ~2 mg/mL | |
| Solubility in THF | ~5 mg/mL | |
| Chemical Purity | ≥98% | |
| Deuterium Incorporation | ≥99% deuterated forms (d1-d47) |
Experimental Protocol: Preparation of a this compound Internal Standard Stock Solution
This protocol outlines the steps for accurately weighing this compound and preparing a stock solution for use as an internal standard in mass spectrometry analysis.
1. Materials and Equipment:
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This compound (solid)
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Analytical balance (4 or 5 decimal places)
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Anti-static weigh boat
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Anti-static spatula
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Volumetric flask (e.g., 10 mL)
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Glass pipette or syringe
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Chloroform or THF (HPLC or MS grade)
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Inert gas (e.g., nitrogen or argon)
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Personal Protective Equipment (gloves, safety glasses, lab coat)
2. Procedure:
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Preparation:
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Ensure the analytical balance is calibrated and located in a draft-free and vibration-free area.
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Allow the sealed vial of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.
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Work in a fume hood or other well-ventilated space.
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Weighing:
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Place the anti-static weigh boat on the analytical balance and tare.
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If static is an issue, use an ionizing gun or the balance's built-in ionizer on the weigh boat and spatula before and after adding the powder.
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Carefully transfer the desired amount of this compound powder to the weigh boat using the anti-static spatula. Be mindful of creating airborne dust.
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Record the exact weight of the powder.
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Dissolution:
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Carefully transfer the weighed powder into a clean, dry volumetric flask.
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To ensure quantitative transfer, rinse the weigh boat with a small volume of the chosen solvent (chloroform or THF) and add the rinse to the volumetric flask. Repeat this step two to three times.
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Add the solvent to the volumetric flask to approximately half of the final volume.
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Gently swirl the flask to dissolve the solid. If necessary, sonicate for a few minutes to aid dissolution.
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Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.
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Cap the flask and invert it several times to ensure the solution is homogeneous.
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-
Storage:
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Transfer the stock solution into amber glass vials with PTFE-lined caps.
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For long-term storage and to prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.
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Purge the headspace of the vials with an inert gas before sealing.
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Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
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Store the stock solution at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).
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Visualizations
Caption: Troubleshooting workflow for weighing this compound.
Caption: Workflow for preparing this compound internal standard.
References
Validation & Comparative
The Gold Standard for Very-Long-Chain Fatty Acid Analysis: A Comparative Guide to Lignoceric Acid-d47
For researchers, scientists, and drug development professionals engaged in the precise quantification of very-long-chain fatty acids (VLCFAs), the choice of an appropriate internal standard is paramount for robust and reliable analytical method validation. This guide provides an objective comparison of Lignoceric acid-d47, a deuterated internal standard, with other common alternatives, supported by experimental principles and detailed methodologies.
Lignoceric acid (C24:0) is a key biomarker for several peroxisomal disorders, most notably X-linked adrenoleukodystrophy (ALD). Its accurate quantification in biological matrices such as plasma and serum is crucial for diagnosis and monitoring of disease progression. The gold standard for such quantitative analysis is isotope dilution mass spectrometry, which relies on the use of a stable isotope-labeled internal standard. This compound serves as an ideal internal standard for this purpose.
Performance Comparison: The Deuterated Advantage
The core principle behind the superiority of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the endogenous analyte, lignoceric acid. This structural similarity ensures that both compounds behave almost identically during sample extraction, derivatization, and chromatographic separation, and experience similar ionization effects in the mass spectrometer. This co-behavior allows for effective correction of analytical variability and matrix effects, which are significant challenges in complex biological samples.
Alternative internal standards, such as odd-chain fatty acids (e.g., C21:0 or C23:0) or structural analogs, are less ideal. While they can correct for some variability, their different chemical structures can lead to different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte of interest. This can result in less accurate and precise quantification. There is also evidence that odd-chain fatty acids can be naturally present in human tissues, which could interfere with their use as internal standards[1].
While direct comparative studies quantifying the performance of this compound against non-deuterated standards for lignoceric acid analysis are not extensively published, the principles of isotope dilution mass spectrometry and data from broader lipidomics studies consistently demonstrate the superior performance of deuterated standards. A study on the impact of internal standard selection for long-chain fatty acids showed that while using a different isotopologue as an internal standard could maintain reasonable accuracy, it often led to a significant decrease in precision[1]. This highlights the importance of using an internal standard that is as structurally similar to the analyte as possible.
| Parameter | This compound (Deuterated IS) | Odd-Chain Fatty Acid (e.g., C23:0) | Structural Analog IS |
| Chemical & Physical Properties | Nearly identical to lignoceric acid | Similar, but differs in chain length | Similar, but with structural modifications |
| Co-elution with Analyte | High degree of co-elution | May have different retention time | Likely different retention time |
| Correction for Matrix Effects | Excellent | Partial and potentially biased | Partial and potentially biased |
| Correction for Sample Loss | Excellent | Good | Variable |
| Accuracy | High | Moderate to High | Moderate |
| Precision | High | Moderate | Moderate |
| Potential for Interference | Minimal (mass difference) | Potential for endogenous presence[1] | Potential for cross-reactivity |
Experimental Protocols
Accurate quantification of lignoceric acid using this compound as an internal standard typically involves sample preparation followed by analysis using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Hydrolysis and Extraction
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Spiking with Internal Standard: To a known volume of plasma or serum (e.g., 100 µL), a precise amount of this compound solution is added at the very beginning of the sample preparation process.
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Hydrolysis: To release lignoceric acid from complex lipids, an acid or alkaline hydrolysis step is performed. For example, samples can be incubated with a methanolic sodium hydroxide solution at an elevated temperature.
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Extraction: The hydrolyzed fatty acids are then extracted from the aqueous matrix using an organic solvent, such as hexane or a mixture of hexane and isopropanol.
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Derivatization (for GC-MS): For GC-MS analysis, the fatty acids are typically converted to their more volatile methyl esters (FAMEs) by incubation with a derivatizing agent like BF3-methanol.
-
Reconstitution: The final extract is evaporated to dryness and reconstituted in a suitable solvent for injection into the GC-MS or LC-MS/MS system.
LC-MS/MS Analysis
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Chromatography:
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Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often used for fatty acid analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both lignoceric acid and this compound are monitored.
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| Parameter | Value |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient to separate VLCFAs |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | ESI Negative |
| MRM Transition (Lignoceric Acid) | Analyte-specific precursor > product ions |
| MRM Transition (this compound) | IS-specific precursor > product ions |
Visualizing the Workflow and Principles
To further clarify the concepts discussed, the following diagrams illustrate the analytical workflow and the fundamental principle of isotope dilution mass spectrometry.
References
A Cross-Validation Showdown: Lignoceric Acid-d47 in High-Stakes Fatty Acid Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of very-long-chain fatty acids (VLCFAs), the choice of an appropriate internal standard is paramount to ensure accurate and reliable results. This guide provides an objective comparison of Lignoceric acid-d47, a widely used deuterated internal standard, with its ¹³C-labeled counterpart and other alternatives. Supported by experimental data and detailed methodologies, this comparison will aid in the selection of the most suitable internal standard for your analytical needs.
Lignoceric acid (C24:0) is a key biomarker for several peroxisomal disorders, most notably X-linked adrenoleukodystrophy (X-ALD), a debilitating genetic disease. Accurate measurement of lignoceric acid levels in biological matrices like plasma is crucial for diagnosis and monitoring of disease progression. The gold standard for such quantitative analysis is isotope dilution mass spectrometry, which relies on the use of a stable isotope-labeled internal standard.
This compound has long been the workhorse in this field. Its chemical properties are nearly identical to the endogenous lignoceric acid, allowing it to effectively compensate for variations during sample preparation and analysis. However, the emergence of ¹³C-labeled internal standards presents a compelling alternative, promising certain advantages that warrant a closer examination.
Performance Face-Off: Deuterated vs. ¹³C-Labeled Internal Standards
The ideal internal standard should co-elute with the analyte of interest and exhibit the same ionization efficiency and extraction recovery, thereby perfectly mimicking its behavior throughout the analytical workflow. While both deuterated and ¹³C-labeled standards are designed to achieve this, subtle but significant differences in their physicochemical properties can lead to divergent performances.
A key concern with deuterated standards is the potential for a chromatographic shift, where the deuterated compound elutes slightly earlier than its non-deuterated counterpart. This can lead to differential matrix effects and potentially compromise the accuracy of quantification. In contrast, ¹³C-labeled standards, due to the minimal mass difference and lack of isotopic effects on polarity, typically co-elute perfectly with the native analyte.
While direct comparative studies for this compound versus a ¹³C-Lignoceric acid are not extensively published, the principles derived from studies on other fatty acids and biomolecules can be extrapolated. Research comparing deuterated and ¹³C-labeled standards for other analytes has shown that ¹³C-labeled standards can offer superior precision and accuracy.
Table 1: Quantitative Performance Comparison of Internal Standards for Fatty Acid Analysis
| Performance Metric | This compound (Deuterated) | ¹³C-Lignoceric Acid (¹³C-Labeled) | Structural Analog (e.g., C25:0) |
| Accuracy (% Bias) | Typically < 15% | Generally < 10% | Can be > 20% |
| Precision (%RSD) | < 15% | < 10% | Often > 15% |
| Linearity (r²) | > 0.99 | > 0.995 | > 0.98 |
| Matrix Effect | Potential for differential effects due to chromatographic shift | Minimal differential effects due to co-elution | Significant and unpredictable |
| Cost | Relatively lower | Higher | Lowest |
Note: The data in this table is representative and compiled from general principles and available literature on stable isotope-labeled internal standards. Specific performance may vary depending on the analytical method and laboratory conditions.
Experimental Protocols: A Roadmap to Accurate VLCFA Quantification
The following is a representative experimental protocol for the quantification of lignoceric acid in human plasma using an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Sample Preparation
-
Thawing and Spiking: Thaw frozen plasma samples at room temperature. To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., this compound at 10 µg/mL in methanol). Vortex briefly to mix.
-
Protein Precipitation and Lipid Extraction: Add 400 µL of a cold (-20°C) mixture of isopropanol and hexane (3:2, v/v). Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the upper organic layer containing the lipids to a clean microcentrifuge tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate lignoceric acid from other fatty acids and matrix components. For example, start at 80% B, ramp to 100% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lignoceric Acid (Analyte): Precursor ion (m/z) 367.3 → Product ion (m/z) 367.3 (or a suitable fragment).
-
This compound (Internal Standard): Precursor ion (m/z) 414.8 → Product ion (m/z) 414.8 (or a corresponding fragment).
-
-
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.
-
Determine the concentration of lignoceric acid in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
To better understand the analytical process and the rationale behind the use of an internal standard, the following diagrams are provided.
Caption: Experimental workflow for VLCFA quantification.
The core principle behind using a stable isotope-labeled internal standard is to correct for any analyte loss during the multi-step sample preparation process and for variations in instrument response.
A Comparative Guide to the Accuracy and Precision of Lignoceric Acid-d47 in Very Long-Chain Fatty Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of very long-chain fatty acids (VLCFAs), such as lignoceric acid, is paramount in the research and diagnosis of several debilitating peroxisomal disorders, including Zellweger cerebro-hepato-renal syndrome and X-linked adrenoleukodystrophy.[1][2][3] The analytical method of choice for this quantification is typically gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), which relies on the use of stable isotope-labeled internal standards to ensure reliability. Lignoceric acid-d47, a highly deuterated form of lignoceric acid, is a commonly used internal standard for this purpose.[1][2]
This guide provides an objective comparison of the performance of this compound with other alternatives, supported by experimental data and detailed methodologies.
The Critical Role of Internal Standards in Accurate Quantification
Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis. Isotope-labeled analytes, such as this compound, are considered the gold standard for mass spectrometry-based quantification because they share near-identical chemical and physical properties with the analyte of interest, lignoceric acid. This ensures that they behave similarly during extraction, derivatization (for GC-MS), and ionization, thus providing a reliable reference for accurate quantification.
The choice of an appropriate internal standard has a significant impact on the accuracy and precision of the results. Using a non-ideal or structurally dissimilar internal standard can introduce bias and increase the variability of the measurements.
Performance Comparison of this compound and Alternatives
While direct head-to-head comparative studies with extensive quantitative data for various internal standards for lignoceric acid are limited in publicly available literature, a broader study on the impact of internal standard selection for long-chain fatty acids provides valuable insights. The data below illustrates the potential impact on accuracy and precision when using an ideal (isotopically labeled, co-eluting) versus a non-ideal (different structure or retention time) internal standard.
| Performance Metric | This compound (Ideal Internal Standard) | Alternative Internal Standard (e.g., Lignoceric acid-d3) | Non-ideal Internal Standard (Structurally Dissimilar) |
| Accuracy (Bias) | Minimal bias, closely tracks analyte | Low to minimal bias expected | Median Relative Absolute Percent Bias: 1.76% |
| Precision (CV%) | High precision, low coefficient of variation | High precision expected | Median Increase in Variance: 141% |
| Recovery | Excellent correction for sample loss | Good correction for sample loss | Variable correction, potential for systematic error |
| Specificity | High, mass difference ensures clear distinction | High, mass difference ensures clear distinction | Potential for interference from matrix components |
Experimental Protocols
Accurate quantification of lignoceric acid requires meticulous and validated experimental procedures. Below are detailed methodologies for both GC-MS and LC-MS/MS analysis.
Experimental Workflow for Lignoceric Acid Quantification
Caption: General experimental workflow for lignoceric acid quantification.
Detailed GC-MS Protocol
-
Sample Preparation and Internal Standard Spiking:
-
To 100 µL of plasma or serum, add a known amount of this compound (e.g., 50 ng) in a suitable solvent.
-
-
Lipid Extraction and Hydrolysis:
-
Perform a lipid extraction using a modified Folch method with chloroform:methanol (2:1, v/v).
-
After extraction, evaporate the organic solvent and hydrolyze the lipid extract using an acidic or basic catalyst to release the free fatty acids.
-
-
Derivatization:
-
Convert the free fatty acids to their more volatile methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters. For FAMEs, a common reagent is 14% BF3 in methanol, followed by heating. For PFB esters, use pentafluorobenzyl bromide.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23).
-
Injector: Splitless injection.
-
Oven Temperature Program: A gradient program to separate the FAMEs, for example, starting at a lower temperature and ramping up to approximately 250°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) or Negative Chemical Ionization (NCI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the characteristic ions of lignoceric acid and this compound.
-
-
-
Quantification:
-
Construct a calibration curve using known concentrations of a lignoceric acid standard and a constant concentration of this compound.
-
Determine the concentration of lignoceric acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Detailed LC-MS/MS Protocol
-
Sample Preparation and Internal Standard Spiking:
-
Similar to the GC-MS protocol, add a known amount of this compound to the biological sample.
-
-
Lipid Extraction and Hydrolysis:
-
Perform lipid extraction and hydrolysis as described for the GC-MS protocol. Derivatization is typically not required for LC-MS/MS analysis of free fatty acids.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/isopropanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.3-0.5 mL/min).
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for both lignoceric acid and this compound.
-
-
-
Quantification:
-
Quantification is performed similarly to the GC-MS method, using a calibration curve based on the peak area ratios of the analyte to the internal standard.
-
Signaling Pathways and Logical Relationships
The accurate measurement of lignoceric acid is crucial for understanding its role in the pathophysiology of peroxisomal disorders. The following diagram illustrates the logical relationship between the analytical method, the biomarker, and the associated diseases.
Caption: Relationship between analytical methods, biomarker, and diseases.
Conclusion
For the precise and accurate quantification of lignoceric acid in biological matrices, the use of a stable isotope-labeled internal standard is indispensable. This compound serves as an excellent internal standard for both GC-MS and LC-MS/MS applications due to its high isotopic purity and chemical similarity to the analyte. While alternative deuterated standards like Lignoceric acid-d3 are available, the extensive deuteration of this compound provides a greater mass difference from the native compound, minimizing any potential for isotopic overlap and ensuring robust quantification. The choice of the most appropriate internal standard, coupled with a well-validated and meticulously executed experimental protocol, is fundamental to generating reliable data in the research and diagnosis of peroxisomal disorders.
References
Lignoceric Acid Quantification: A Comparative Guide to Inter-Laboratory Precision Using Lignoceric Acid-d47
For researchers, scientists, and drug development professionals engaged in the study of metabolic disorders, the accurate and precise quantification of very-long-chain fatty acids (VLCFAs), such as lignoceric acid (C24:0), is of paramount importance. This guide provides an objective comparison of analytical methodologies for lignoceric acid measurement, with a focus on the role of the deuterated internal standard, Lignoceric acid-d47, in mitigating inter-laboratory variability. The information presented is supported by data from established quality assurance programs and detailed experimental protocols.
The Critical Role of Internal Standards in Quantitative Analysis
In analytical chemistry, particularly in mass spectrometry-based methods, an internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls. The internal standard helps to correct for the loss of analyte during sample processing and for variations in instrument response. Deuterated internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry.[1] Since they are chemically almost identical to the analyte of interest, they co-elute during chromatography and experience similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.
Inter-Laboratory Performance in Very-Long-Chain Fatty Acid Analysis
Ensuring consistency and accuracy across different laboratories is crucial for the reliable diagnosis and monitoring of diseases associated with VLCFA metabolism, such as X-linked adrenoleukodystrophy (X-ALD).[1] To assess and improve the comparability of fatty acid measurements, organizations like the National Institute of Standards and Technology (NIST), in collaboration with the National Institutes of Health Office of Dietary Supplements (NIH-ODS) and the Centers for Disease Control and Prevention (CDC), have established the Fatty Acid Quality Assurance Program (FAQAP).[1][2] Similarly, the European Research Network for evaluation and improvement of screening, Diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM) provides external quality assessment (EQA) schemes for special assays, including VLCFAs.[3]
The table below summarizes the general performance metrics for VLCFA analysis from the NIST FAQAP, which reflects the state of analysis in participating laboratories, a majority of whom employ methods utilizing internal standards.
| Performance Metric | Result | Notes |
| Inter-Laboratory Agreement | Within 20% for 70% of submitted data | Demonstrates a moderate level of consistency among different laboratories. |
| Intra-Laboratory Precision | Relative Standard Deviations (RSDs) < 20% | Indicates that individual laboratories generally achieve good repeatability for their analyses. |
| Number of Participants | Exercise 1: 11 labs; Exercise 2: 14 labs | A significant cohort of analytical laboratories contributing to the data. |
| Control Materials Used | SRM 1950 & SRM 2378 | Standard Reference Materials used to benchmark accuracy. |
These results underscore the ongoing need for standardization in VLCFA analysis, with the use of appropriate internal standards like this compound being a key factor in improving performance.
Comparison of Analytical Methodologies
The two primary analytical techniques for the quantification of lignoceric acid are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Derivatization | Required (typically to fatty acid methyl esters - FAMEs) | Can often be performed without derivatization |
| Throughput | Generally lower due to longer run times and derivatization steps | Often faster, enabling higher throughput |
| Sensitivity | Highly sensitive, capable of detecting low abundance VLCFAs | Excellent sensitivity and specificity, particularly for targeted analyses |
| Typical Internal Standard | Deuterated Lignoceric Acid (e.g., this compound) | Deuterated Lignoceric Acid (e.g., this compound) |
Experimental Protocols
Standard Experimental Protocol for Lignoceric Acid Measurement in Plasma using GC-MS
This protocol outlines a typical workflow for the analysis of total lignoceric acid in plasma.
-
Sample Preparation:
-
A known volume of plasma (e.g., 100 µL) is aliquoted.
-
An internal standard solution containing a known concentration of this compound is added to the plasma sample.
-
-
Hydrolysis:
-
To release lignoceric acid from complex lipids, a strong acid (e.g., methanolic HCl) is added.
-
The sample is sealed and heated (e.g., at 90°C for 2 hours) to facilitate hydrolysis and transesterification to form fatty acid methyl esters (FAMEs).
-
-
Extraction:
-
After cooling, the FAMEs, including lignoceric acid methyl ester and this compound methyl ester, are extracted from the aqueous mixture using an organic solvent such as hexane.
-
The mixture is vortexed and centrifuged to ensure complete phase separation.
-
-
Derivatization (if not performed during hydrolysis):
-
The hexane layer containing the fatty acids is collected, and the solvent is evaporated under a stream of nitrogen.
-
The dried residue is then derivatized to form FAMEs if not already done.
-
-
GC-MS Analysis:
-
The derivatized sample is reconstituted in a suitable solvent and injected into the GC-MS system.
-
The FAMEs are separated on a capillary column (e.g., a high-polarity column) and detected by the mass spectrometer operating in selected ion monitoring (SIM) mode to monitor characteristic ions for lignoceric acid methyl ester and its deuterated internal standard.
-
-
Quantification:
-
The concentration of lignoceric acid is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of lignoceric acid and a constant concentration of this compound.
-
Visualizing the Workflow and the Role of the Internal Standard
The following diagrams illustrate the experimental workflow and the principle of using an internal standard to reduce variability.
Caption: A flowchart outlining the key steps in the quantification of lignoceric acid in plasma using GC-MS with an internal standard.
References
Performance of Lignoceric Acid-d47 as an Internal Standard in Biological Sample Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of lignoceric acid, a very-long-chain fatty acid (VLCFA), is crucial for the diagnosis and monitoring of peroxisomal disorders such as X-linked adrenoleukodystrophy. This guide provides a comprehensive comparison of Lignoceric acid-d47 as an internal standard against other alternatives, supported by experimental data and detailed methodologies for its application in various biological samples.
This compound is a stable isotope-labeled version of lignoceric acid, where 47 hydrogen atoms have been replaced by deuterium. This mass shift allows for its differentiation from the endogenous analyte by mass spectrometry (MS), while its nearly identical physicochemical properties ensure it behaves similarly during sample preparation and analysis. This co-elution is fundamental for correcting variations in extraction efficiency, matrix effects, and instrument response, leading to more accurate and precise quantification.
Comparison of Internal Standard Performance
The ideal internal standard should mimic the analyte's behavior throughout the analytical process. The most common stable isotope-labeled internal standards for fatty acid analysis are deuterated and ¹³C-labeled compounds.
| Parameter | This compound (Deuterated) | ¹³C-Lignoceric acid (¹³C-Labeled) | Structural Analog (e.g., C23:0) |
| Co-elution | Generally co-elutes, but a slight retention time shift can occur in some chromatographic systems.[1] | Co-elutes almost perfectly with the native analyte.[1] | Different retention time. |
| Matrix Effect Compensation | High, due to similar ionization efficiency to the analyte.[1] | High, due to identical ionization efficiency.[1] | Variable and often incomplete. |
| Recovery | High and corrects for analyte loss during sample preparation. Studies on similar deuterated very-long-chain ceramides in human plasma have shown absolute recoveries of 109-114%. | High and effectively tracks analyte recovery. | May differ significantly from the analyte. |
| Isotopic Contribution | Minimal interference with the native analyte signal due to the large mass difference. | No isotopic overlap with the native analyte. | Not applicable. |
| Cost-Effectiveness | Generally more cost-effective than ¹³C-labeled standards. | Typically more expensive to synthesize. | Relatively inexpensive. |
| Potential Issues | Potential for a slight chromatographic shift from the unlabeled analyte. In rare cases, back-exchange of deuterium for hydrogen can occur, though unlikely for C-D bonds. | Generally considered the "gold standard" with minimal analytical issues. | Does not account for variations in ionization efficiency as effectively as stable isotope-labeled standards. |
Key Findings from Comparative Studies:
-
Studies comparing deuterium-labeled and ¹³C-labeled essential fatty acids have shown that with proper data correction, there is little to no significant isotope effect on the quantification.
-
The use of an isotopically labeled internal standard is crucial for correcting inter-individual variability in recovery from complex matrices like plasma.
-
While ¹³C-labeled standards are often considered superior due to their identical retention times, deuterated standards like this compound provide a robust and more cost-effective alternative for routine analysis.
Experimental Protocols
Accurate quantification of lignoceric acid is highly dependent on the sample preparation methodology. Below are detailed protocols for various biological sample types using this compound as an internal standard.
Plasma/Serum
This protocol is adapted from established methods for VLCFA analysis in plasma.
Methodology:
-
Sample Preparation: To 100 µL of plasma or serum in a glass tube, add a known amount of this compound internal standard solution.
-
Hydrolysis: Add 1 mL of 2:1 (v/v) methanol:chloroform and vortex. Then, add 1 mL of 0.5 M methanolic HCl. Cap the tube tightly and heat at 80°C for 1 hour to hydrolyze the fatty acids from their esterified forms.
-
Extraction: After cooling, add 1 mL of hexane and 1 mL of water. Vortex thoroughly and centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Isolation: Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean tube.
-
Drying and Reconstitution: Evaporate the hexane extract to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of hexane) for GC-MS or LC-MS/MS analysis.
Dried Blood Spots (DBS)
This method allows for minimally invasive sample collection and is suitable for newborn screening.
Methodology:
-
Punching: Punch a 3 mm disc from the dried blood spot into a clean microcentrifuge tube.
-
Internal Standard Addition: Add a known amount of this compound internal standard solution directly onto the DBS punch.
-
Extraction and Derivatization: Add 200 µL of methanol containing 5% acetyl chloride. Cap the tube and heat at 70°C for 1 hour to simultaneously extract and derivatize the fatty acids to FAMEs.
-
Neutralization and Extraction: After cooling, add 500 µL of 6% K₂CO₃ solution and 200 µL of hexane. Vortex and centrifuge at 3000 x g for 5 minutes.
-
Analysis: Transfer the upper hexane layer to a vial for analysis by GC-MS or LC-MS/MS.
Tissue Homogenates (e.g., Brain, Liver)
This protocol is based on the widely used Folch method for lipid extraction from tissues.
Methodology:
-
Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize it in a 2:1 (v/v) chloroform:methanol solution (2 mL) using a mechanical homogenizer. Add a known amount of this compound during this step.
-
Lipid Extraction: After homogenization, add 0.2 volumes of 0.9% NaCl solution and vortex vigorously. Centrifuge at 1500 x g for 10 minutes to induce phase separation.
-
Phase Separation: Carefully collect the lower organic (chloroform) phase containing the lipids using a glass pipette.
-
Drying: Evaporate the chloroform extract to dryness under nitrogen.
-
Hydrolysis and Derivatization: Proceed with the hydrolysis and derivatization steps as described in the Plasma/Serum protocol to convert the fatty acids to FAMEs for analysis.
Urine
Analysis of VLCFAs in urine is less common but can be performed.
Methodology:
-
Sample Preparation: Centrifuge a 1-2 mL urine sample to remove any sediment. Add a known amount of this compound to the supernatant.
-
Solid-Phase Extraction (SPE): Acidify the urine with HCl to a pH of ~3. Pass the acidified urine through a C18 SPE cartridge pre-conditioned with methanol and water.
-
Washing: Wash the cartridge with water to remove salts and other polar interferences.
-
Elution: Elute the fatty acids from the cartridge with methanol or acetonitrile.
-
Derivatization and Analysis: Evaporate the eluate to dryness and proceed with derivatization as described in the Plasma/Serum protocol before GC-MS or LC-MS/MS analysis.
Visualization of Pathways and Workflows
Peroxisomal Beta-Oxidation of Lignoceric Acid
Lignoceric acid, being a very-long-chain fatty acid, undergoes initial beta-oxidation within peroxisomes. This pathway shortens the fatty acid chain, which can then be further metabolized in the mitochondria.
General Experimental Workflow for VLCFA Analysis
The following diagram illustrates a typical workflow for the analysis of very-long-chain fatty acids in biological samples using a stable isotope-labeled internal standard.
References
A Researcher's Guide to Lignoceric Acid-d47: Comparing Commercially Available Reference Standards
For researchers and drug development professionals engaged in the study of very long-chain fatty acids (VLCFAs), the accuracy and reliability of analytical standards are paramount. Lignoceric acid-d47, a deuterated analog of lignoceric acid, serves as an essential internal standard for the precise quantification of its unlabeled counterpart in various biological matrices using mass spectrometry. This guide provides a comparative overview of commercially available this compound reference standards, focusing on key quality attributes and providing standardized experimental protocols for its application.
Comparison of this compound Reference Standards
The selection of a suitable reference standard is a critical first step in any quantitative analytical workflow. To facilitate this process, the following table summarizes the product specifications for this compound from prominent suppliers. It is important to note that while catalog specifications provide a general overview, batch-to-batch variability can exist. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for the most accurate information.
| Supplier | Product Number | Chemical Purity | Isotopic Purity (Deuterated Forms) | Isotopic Enrichment |
| Cayman Chemical | 9003320 | ≥98% (Lignoceric Acid)[1] | ≥99% (d1-d47); ≤1% d0[1] | Not Specified |
| MedChemExpress | HY-121883S | 98.4% (HPLC)[2] | Not Specified | 98.9%[2] |
| CDN Isotopes | D-3901 | Not Specified | 98 atom % D[3] | Not Specified |
Note: The data presented is based on publicly available product information and a representative Certificate of Analysis. For the most current and lot-specific data, please refer to the supplier's documentation.
Experimental Protocols for the Quantification of Lignoceric Acid
The following are detailed methodologies for the analysis of lignoceric acid in biological samples using this compound as an internal standard. Two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are described.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the analysis of fatty acids, which typically requires a derivatization step to increase the volatility of the analytes.
1. Sample Preparation and Lipid Extraction:
-
To a known quantity of biological sample (e.g., plasma, tissue homogenate, or cell lysate), add a precise amount of this compound solution as the internal standard.
-
Perform a lipid extraction using a suitable solvent system, such as a Folch extraction (chloroform:methanol, 2:1 v/v).
-
Evaporate the organic solvent under a stream of nitrogen.
2. Hydrolysis and Derivatization:
-
To the dried lipid extract, add a solution of 0.5 M methanolic HCl.
-
Heat the sample at 80°C for 1 hour to hydrolyze the fatty acids from their complex lipid forms and simultaneously form fatty acid methyl esters (FAMEs).
-
After cooling, add a volume of water and extract the FAMEs with a non-polar solvent like hexane.
-
Evaporate the hexane layer to dryness.
-
Reconstitute the sample in a small volume of hexane for GC-MS analysis.
3. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Column: DB-23 (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor the molecular ion or characteristic fragment ions for lignoceric acid methyl ester and its deuterated counterpart.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and specificity for the analysis of fatty acids and often does not require derivatization.
1. Sample Preparation and Lipid Extraction:
-
Follow the same sample preparation and lipid extraction procedure as described for the GC-MS method, adding this compound as the internal standard at the initial step.
2. LC-MS/MS Instrumentation and Parameters:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system (or equivalent)
-
Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v)
-
Flow Rate: 0.3 mL/min
-
Gradient: Start with 50% B, increase to 100% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Mass Spectrometer: Sciex QTRAP 6500+ (or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Develop and optimize MRM transitions for both lignoceric acid and this compound.
-
Visualizing the Analytical Workflow
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for both GC-MS and LC-MS/MS analyses.
Caption: Experimental workflow for GC-MS analysis of lignoceric acid.
Caption: Experimental workflow for LC-MS/MS analysis of lignoceric acid.
By providing a clear comparison of available standards and detailed, validated analytical methods, this guide aims to equip researchers with the necessary information to confidently and accurately quantify lignoceric acid in their studies, ultimately contributing to advancements in our understanding of VLCFA metabolism and associated disorders.
References
A Researcher's Guide to Lignoceric Acid-d47: A Comparative Analysis of Commercial Sources
For researchers in lipidomics, metabolic studies, and drug development, the quality of internal standards is paramount for generating accurate and reproducible data. Lignoceric acid-d47, a deuterated analog of the C24:0 saturated fatty acid, serves as a critical internal standard for mass spectrometry-based quantification of its endogenous, unlabeled counterpart. This guide provides a comparative overview of this compound from various chemical suppliers, focusing on key quality attributes. While direct head-to-head performance data is often proprietary, this guide equips researchers with the information and methodologies to make an informed selection based on supplier-provided specifications and recommended analytical verification techniques.
Comparative Analysis of Supplier Specifications
The selection of a suitable this compound standard begins with a thorough review of the product specifications provided by the supplier. Key parameters include chemical purity and the degree of isotopic enrichment. The following table summarizes the available information for this compound from prominent chemical suppliers.
| Parameter | Cayman Chemical | MedChemExpress | CDN Isotopes |
| CAS Number | 68060-00-4 | 68060-00-4 | 68060-00-4 |
| Molecular Formula | C₂₄HD₄₇O₂ | C₂₄HD₄₇O₂ | C₂₄D₄₇HO₂ |
| Formula Weight | 415.9 g/mol | Not specified | 415.93 g/mol |
| Chemical Purity | ≥98%[1] | 98.4%[2] | Not specified |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₄₇); ≤1% d₀[1] | Not specified | 98 atom % D |
Note: This data is based on publicly available information from supplier websites and may vary by lot. Researchers should always consult the lot-specific Certificate of Analysis (CofA) for the most accurate information.
Experimental Protocols for Quality Verification
While supplier specifications provide a valuable baseline, independent verification of chemical purity and isotopic enrichment is a crucial component of rigorous research. The following are standard protocols that can be adapted for the quality assessment of this compound.
Chemical Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for assessing the purity of the fatty acid and identifying any potential organic contaminants.
a) Derivatization to Fatty Acid Methyl Ester (FAME): To enhance volatility for GC analysis, the carboxylic acid group of this compound must be derivatized, typically to a methyl ester.
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a toluene/methanol (1:1 v/v) solution.
-
Add 200 µL of 2% methanolic sulfuric acid.
-
Cap the vial tightly and heat at 100°C for 1 hour.
-
After cooling to room temperature, add 1.5 mL of 5% aqueous sodium chloride and 1 mL of hexane.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAME to a clean vial for GC-MS analysis.
b) GC-MS Analysis:
-
Injection: Inject 1 µL of the FAME solution into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a non-polar capillary column suitable for FAME analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Data Analysis: The chemical purity is determined by integrating the peak area of the this compound FAME and expressing it as a percentage of the total integrated peak areas in the chromatogram.
-
Isotopic Enrichment and Structural Integrity Verification by LC-MS and NMR
a) High-Resolution Mass Spectrometry (HR-MS) for Isotopic Enrichment: Liquid chromatography coupled with high-resolution mass spectrometry is a powerful tool for determining the isotopic distribution of the deuterated standard.[1]
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., chloroform/methanol) at a concentration of approximately 1 µg/mL.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis: Perform a full scan analysis in high-resolution mode.
-
Data Analysis: Extract the ion chromatograms for the unlabeled Lignoceric acid (d₀) and the fully deuterated this compound. The isotopic enrichment is calculated by comparing the peak area of the d₄₇ ion to the sum of the peak areas of all isotopic forms (d₀ to d₄₇).
-
b) Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity: ¹H and ²H NMR can confirm the structure of the molecule and the positions of deuteration, as well as provide an independent measure of purity.
-
Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., chloroform-d) in an NMR tube.
-
¹H NMR Analysis: The absence of significant proton signals in the aliphatic region confirms high levels of deuteration. Residual proton signals can be integrated against a certified internal standard to quantify any non-deuterated species.
-
²H NMR Analysis: This will show signals corresponding to the deuterium atoms, confirming the positions of deuteration.
Visualizing Experimental and Analytical Workflows
To aid in the practical application of these methodologies, the following diagrams, generated using Graphviz, illustrate key workflows.
Caption: Experimental workflow for comparing this compound from different suppliers.
Caption: Use of this compound as an internal standard in a quantitative workflow.
References
A Researcher's Guide to Isotopic Enrichment Analysis: A Comparative Look at Lignoceric Acid-d47
In the precise world of quantitative analysis, particularly in metabolic research and clinical diagnostics, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. For researchers quantifying lignoceric acid, a very-long-chain saturated fatty acid implicated in several peroxisomal disorders, Lignoceric acid-d47 stands out as a widely utilized deuterated internal standard. This guide provides an in-depth comparison of this compound with its alternatives, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical assays.
Performance Comparison of Internal Standards
The primary function of an internal standard in mass spectrometry is to correct for sample-to-sample variability during the analytical process, including extraction efficiency, injection volume, and ionization suppression or enhancement. The ideal internal standard should co-elute with the analyte and exhibit identical ionization behavior. Stable isotope-labeled (SIL) standards, such as this compound, are considered the gold standard as they come closest to fulfilling these requirements.
This section compares the performance of this compound with other potential internal standards for lignoceric acid quantification.
| Internal Standard | Type | Key Advantages | Key Disadvantages |
| This compound | Perdeuterated SIL | - Closely mimics the chromatographic behavior and ionization of unlabeled lignoceric acid.- High mass difference from the analyte, minimizing isotopic overlap.- Effective at correcting for matrix effects. | - Potential for slight chromatographic separation from the unlabeled analyte (isotopic effect).- Higher cost compared to non-labeled standards. |
| Lignoceric acid-d3 | Partially Deuterated SIL | - Similar advantages to this compound.- May have a slightly smaller isotopic effect on chromatography due to fewer deuterium atoms. | - Lower mass difference from the analyte, which could be a factor in high-resolution MS. |
| ¹³C-labeled Lignoceric acid | ¹³C SIL | - Considered the "gold standard" as the kinetic isotope effect is negligible, ensuring true co-elution.- No chromatographic shift from the unlabeled analyte. | - Typically the most expensive option.- Availability may be more limited than deuterated analogs. |
| Non-deuterated Structural Analogs (e.g., Tricosanoic acid, C23:0) | Structurally Similar | - Cost-effective.- Readily available. | - Different retention times and ionization efficiencies compared to lignoceric acid.- May not adequately compensate for matrix effects, leading to reduced accuracy and precision. |
Experimental Protocols for Isotopic Enrichment Analysis
The quantification of lignoceric acid using this compound as an internal standard is typically performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are representative protocols for each technique.
LC-MS/MS Method for Lignoceric Acid Quantification
This method is highly sensitive and specific for the analysis of very-long-chain fatty acids from biological matrices like plasma or serum.[1]
1. Sample Preparation (Acid Hydrolysis and Derivatization)
-
To 100 µL of plasma, add a known amount of this compound internal standard solution.
-
Perform acid hydrolysis to release fatty acids from their esterified forms.
-
Extract the fatty acids using an organic solvent (e.g., hexane).
-
Derivatize the fatty acids to enhance ionization efficiency. A common method involves conversion to their trimethyl-amino-ethyl (TMAE) iodide esters.[1]
2. Liquid Chromatography (LC)
-
Column: C8 or C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[2]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient to separate lignoceric acid from other fatty acids (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode for TMAE derivatives.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lignoceric acid (analyte): Monitor the transition of the precursor ion (derivatized lignoceric acid) to a specific product ion.
-
This compound (internal standard): Monitor the corresponding transition for the deuterated standard.
-
-
Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of lignoceric acid in the sample, based on a calibration curve.
GC-MS Method for Lignoceric Acid Quantification
GC-MS is a robust and well-established technique for fatty acid analysis.
1. Sample Preparation (Hydrolysis and Derivatization)
-
To a biological sample, add the this compound internal standard.
-
Perform hydrolysis (acidic or basic) to liberate the fatty acids.
-
Extract the fatty acids into an organic solvent.
-
Derivatize the fatty acids to increase their volatility for GC analysis. A common method is the formation of pentafluorobenzyl (PFB) esters.
2. Gas Chromatography (GC)
-
Column: A capillary column suitable for fatty acid analysis (e.g., DB-23).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to separate the fatty acid methyl esters.
-
Injection Mode: Splitless.
3. Mass Spectrometry (MS)
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for PFB esters.
-
Detection Mode: Selected Ion Monitoring (SIM).
-
SIM Ions:
-
Lignoceric acid (analyte): Monitor a characteristic ion of the derivatized lignoceric acid.
-
This compound (internal standard): Monitor the corresponding ion for the deuterated standard.
-
-
Quantification: Calculate the concentration based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizing the Workflow and Comparisons
To further clarify the experimental process and the relationships between different internal standards, the following diagrams are provided.
Conclusion
This compound is a robust and reliable internal standard for the quantitative analysis of lignoceric acid by mass spectrometry. Its high degree of deuteration ensures a significant mass difference from the unlabeled analyte, minimizing spectral overlap, while its chemical properties closely mimic those of the endogenous compound, allowing for effective correction of analytical variability. While partially deuterated and ¹³C-labeled analogs offer potential advantages in terms of reduced isotopic effects and perfect co-elution, respectively, this compound often represents a practical and effective choice for many research and clinical applications. The selection of an appropriate internal standard should always be guided by the specific requirements of the assay, including the desired level of accuracy, precision, and available resources.
References
Safety Operating Guide
Proper Disposal of Lignoceric Acid-d47: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, Lignoceric acid-d47 should be treated as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is classified as a substance that causes skin and eye irritation and may cause respiratory irritation. Therefore, adherence to proper personal protective equipment (PPE) and handling protocols is essential throughout the disposal process.
Pre-Disposal and Handling
Before beginning the disposal process, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Solutions of this compound are often prepared in organic solvents such as chloroform or THF.[1] These solvents are also hazardous and must be disposed of accordingly.
Step-by-Step Disposal Protocol
-
Waste Segregation: this compound waste, whether in solid form or dissolved in a solvent, must be segregated from other laboratory waste streams.[2] It should be collected in a designated, properly labeled hazardous waste container.[2]
-
Container Selection: Use a container that is compatible with the chemical properties of this compound and any solvents used. The container must be leak-proof and have a secure-fitting cap.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". If it is in a solution, the solvent(s) and approximate concentrations must also be listed.
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible chemicals.
-
Disposal Request: Once the waste container is full, or if waste has been accumulated for a period approaching your institution's limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor. Do not attempt to transport the waste off-site yourself.
Disposal of Empty Containers
Empty containers that previously held this compound must also be disposed of as hazardous waste unless they are properly decontaminated. To decontaminate, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, but be sure to deface or remove the original label.
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material. Collect the absorbent material and any contaminated debris into a sealed container for disposal as hazardous waste. Wash the spill area thoroughly.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₂₄HD₄₇O₂ | |
| Molecular Weight | 415.9 g/mol | |
| Physical State | Solid | |
| Solubility | Chloroform (~2 mg/ml), THF (~5 mg/ml) |
Logical Workflow for this compound Disposal
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Lignoceric Acid-d47
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of Lignoceric acid-d47. The following procedural guidance is designed to ensure the safe execution of laboratory operations and to build a foundation of trust in chemical handling best practices.
Immediate Safety and Handling Precautions
This compound is a deuterated form of a long-chain saturated fatty acid. While deuterium is a stable, non-radioactive isotope, the chemical properties of the fatty acid backbone necessitate careful handling to avoid irritation and ensure experimental integrity. The primary hazards associated with this compound are skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or creating solutions. | Protects against dust particles and potential splashes of solvents used to dissolve the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double gloving is recommended for extended handling. | Prevents skin contact, as the compound is a skin irritant. Nitrile gloves offer good resistance to a variety of laboratory chemicals. |
| Body Protection | Laboratory coat. | Protects skin and clothing from dust and accidental spills. |
| Respiratory Protection | N95 respirator or equivalent. | Recommended when handling the solid compound outside of a chemical fume hood to prevent inhalation of dust particles, which can cause respiratory irritation. |
Hazard Identification and First Aid
| Hazard | Description | First Aid Measures |
| Skin Irritation | Causes skin irritation. | Immediately wash with water and soap and rinse thoroughly. Remove contaminated clothing. |
| Eye Irritation | Causes serious eye irritation. | Rinse opened eye for several minutes under running water. If symptoms persist, consult a doctor. |
| Respiratory Irritation | May cause respiratory irritation. | Move person to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | If symptoms persist, consult a doctor. |
Operational Plan: Handling and Experimental Procedures
Storage and Stability
Proper storage is crucial to maintain the chemical and isotopic purity of this compound.
| Parameter | Specification |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years at -20°C |
| Supplied as | A solid |
Experimental Protocol: Preparation of a Stock Solution
This compound is soluble in organic solvents such as chloroform and tetrahydrofuran (THF).[1] The following is a general procedure for preparing a stock solution.
Materials:
-
This compound solid
-
Anhydrous chloroform or THF
-
Inert gas (e.g., argon or nitrogen)
-
Glass vial with a PTFE-lined cap
-
Pipettes and tips
Procedure:
-
Bring the vial of this compound to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a tared vial in a chemical fume hood.
-
Add the appropriate volume of the chosen solvent (chloroform or THF) to the vial to achieve the desired concentration. The solubility is approximately 2 mg/mL in chloroform and 5 mg/mL in THF.[1]
-
Purge the headspace of the vial with an inert gas to prevent oxidation.
-
Securely cap the vial and vortex or sonicate until the solid is completely dissolved.
-
Store the stock solution at -20°C.
Experimental Protocol: Use as an Internal Standard in Mass Spectrometry
This compound is intended for use as an internal standard for the quantification of lignoceric acid by GC- or LC-MS.[1] The following is a general workflow.
Procedure:
-
Sample Preparation: To a known amount of your biological sample (e.g., plasma, tissue homogenate), add a precise volume of the this compound stock solution.
-
Lipid Extraction: Perform a lipid extraction using a suitable method, such as a Folch or Bligh-Dyer extraction.
-
Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry, derivatize the fatty acids to their more volatile methyl esters (FAMEs).
-
LC-MS/MS or GC-MS Analysis: Analyze the sample using a validated chromatographic and mass spectrometric method.
-
Quantification: The concentration of endogenous lignoceric acid is determined by comparing the peak area of the analyte to the peak area of the deuterated internal standard.
Disposal Plan
Proper disposal of this compound and associated waste is critical to maintain a safe laboratory and environment.
Waste Segregation and Collection
-
Solid Waste: Unused this compound powder and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.
-
Contaminated Labware:
-
Disposable Labware (e.g., pipette tips, plastic tubes): Dispose of in the solid hazardous waste container.
-
Reusable Glassware: Decontaminate by rinsing with a suitable solvent (e.g., chloroform or THF) and collecting the rinsate as hazardous liquid waste. After decontamination, wash the glassware with soap and water.
-
Labeling and Storage of Waste
All waste containers must be clearly labeled with:
-
"Hazardous Waste"
-
"this compound"
-
The solvent(s) present and their approximate concentrations.
-
The primary hazard(s) (e.g., "Irritant").
Store waste containers in a designated satellite accumulation area away from incompatible materials until they are collected by your institution's Environmental Health and Safety (EHS) department.
Visual Workflow Diagrams
Caption: A logical workflow for the safe handling of this compound.
Caption: A step-by-step plan for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
